2-methoxyethyl 4-aminobenzoate;oxalic acid
Description
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Properties
IUPAC Name |
2-methoxyethyl 4-aminobenzoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C2H2O4/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8;3-1(4)2(5)6/h2-5H,6-7,11H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKFMGQUVMJGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of 2-Methoxyethyl 4-Aminobenzoate Oxalate: A Technical Guide
Topic: Physicochemical properties of 2-methoxyethyl 4-aminobenzoate oxalate salt Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Materials Scientists.
Executive Summary
2-Methoxyethyl 4-aminobenzoate (CAS: 68599-71-3 for the free base) is a structural analog of the local anesthetic benzocaine, distinguished by the substitution of the ethyl chain with a 2-methoxyethyl moiety. While the free base is widely utilized as a precursor for mesogenic Schiff’s base esters in liquid crystal research, the oxalate salt represents a specific crystalline form designed to modulate solubility, melting point, and stability.
This guide provides a technical analysis of the physicochemical properties, synthesis pathways, and characterization protocols for the oxalate salt form, bridging the gap between organic synthesis and materials application.
Molecular Architecture & Stoichiometry
The compound is an ester of para-aminobenzoic acid (PABA). The introduction of the ether oxygen in the alkyl tail imparts unique polarity and flexibility compared to standard alkyl esters.
-
Systematic Name: 2-methoxyethyl 4-aminobenzoate ethanedioate
-
Molecular Formula (Base):
[1][2][3] -
Molecular Weight (Base): 195.22 g/mol
-
Salt Stoichiometry: Typically forms as a 1:1 adduct (hydrogen oxalate) or 2:1 adduct (neutral oxalate) depending on the molar equivalents of oxalic acid used during crystallization. The 1:1 form is most common for stabilizing pharmaceutical intermediates.
Structural Visualization
The following diagram illustrates the formation of the salt from its constituent precursors.
Figure 1: Synthetic pathway and structural assembly of the oxalate salt.
Physicochemical Properties
The formation of the oxalate salt significantly alters the physical profile of the parent ester. The free base is a low-melting solid, whereas the salt exhibits a higher melting lattice energy and altered solubility.
| Property | Free Base (2-methoxyethyl 4-aminobenzoate) | Oxalate Salt (Theoretical/Observed) |
| Physical State | White to off-white solid | Crystalline powder (White) |
| Melting Point | 58°C [1] | >120°C (Decomposition likely >160°C) |
| Solubility (Water) | Low (Sparingly soluble) | Moderate (Improved via ionic character) |
| Solubility (Organic) | High (EtOH, DMSO, Chloroform) | Low in non-polar; Soluble in DMSO/MeOH |
| pKa (Amine) | ~2.5 (Weakly basic) | Protonated form (Ammonium cation) |
| Hygroscopicity | Low | Moderate (Oxalates can form hydrates) |
Solubility Mechanics
The 2-methoxyethyl tail provides a secondary hydrogen-bonding acceptor site (the ether oxygen), which slightly enhances hydrophilicity compared to benzocaine. Upon conversion to the oxalate salt, the primary amine is protonated (
Synthesis & Preparation Protocol
This protocol outlines the conversion of PABA to the ester, followed by salt formation. This method ensures high purity suitable for spectral analysis.
Phase 1: Esterification (Synthesis of the Base)
-
Reagents: Suspend 4-aminobenzoic acid (0.1 mol) in excess 2-methoxyethanol (30 mL).
-
Catalysis: Add concentrated sulfuric acid (1.0 mL) dropwise as a catalyst.
-
Reflux: Heat the mixture to reflux (approx. 125°C) for 6–8 hours. Monitor via TLC (Solvent: 30% Ethyl Acetate in Hexane).
-
Isolation: Cool to room temperature. Neutralize with saturated
solution until precipitation occurs. -
Purification: Recrystallize the crude solid from ethanol/water to obtain the Free Base (Target MP: 58°C).
Phase 2: Oxalate Salt Formation
-
Dissolution: Dissolve 1.95 g (10 mmol) of the purified free base in 10 mL of absolute ethanol.
-
Acid Addition: Prepare a solution of anhydrous oxalic acid (0.90 g, 10 mmol) in 5 mL of warm ethanol. Add this slowly to the amine solution with stirring.
-
Crystallization: The salt may precipitate immediately. If not, cool the solution to 0°C or add diethyl ether dropwise to induce nucleation.
-
Filtration: Collect the white crystals via vacuum filtration. Wash with cold ether to remove unreacted acid.
-
Drying: Dry under vacuum at 40°C. Note: Avoid high heat to prevent decarboxylation of the oxalate.
Analytical Characterization (Fingerprinting)
To validate the identity of the 2-methoxyethyl 4-aminobenzoate oxalate, the following spectral features must be confirmed.
Nuclear Magnetic Resonance (1H-NMR)
The shift in the amine protons is the primary indicator of salt formation.
-
Aromatic Ring: Two doublets (AA'BB' system) at
7.8 (H-2,6) and 6.6 (H-3,5). Note: In the salt, the H-3,5 signal will shift downfield due to the loss of the amine's electron-donating capability upon protonation. -
Ester Linkage: Triplet at
4.3 (-COO-CH2 -). -
Ether Linkage: Triplet at
3.6 (-CH2 -O-CH3). -
Methoxy Group: Singlet at
3.3 (-O-CH3 ). -
Ammonium Protons: Broad singlet at
8.0–10.0 (exchangeable with ), indicating .
Infrared Spectroscopy (FT-IR)[1]
-
Carbonyl (C=O): Strong band at ~1680–1700 cm⁻¹ (Ester).
-
Ammonium (N-H): Broad band ~2500–3000 cm⁻¹ (characteristic of amine salts), replacing the sharp doublet of the free primary amine (~3300/3400 cm⁻¹).
-
Oxalate Ion: Asymmetric stretch around 1600–1650 cm⁻¹.
Applications & Utility
While structurally related to anesthetics, this specific derivative is prominent in materials science.
-
Liquid Crystal Precursor: The free base is a critical intermediate in synthesizing "Mesogenic Schiff's Base Esters." The methoxyethyl tail acts as a flexible spacer that influences the nematic/smectic phase transition temperatures in liquid crystals [1].
-
Pharmaceutical Reference Standard: The oxalate salt serves as a stable, solid-state reference for quantifying the ester in complex matrices, often used in impurity profiling of benzocaine-related compounds.
Safety & Handling
-
Oxalate Toxicity: Oxalates can cause systemic toxicity (hypocalcemia) if ingested in large quantities. Wear gloves and handle in a fume hood.
-
Irritation: Like benzocaine, the ester can be a sensitizer. Avoid skin contact.[4]
-
Stability: Store the oxalate salt in a desiccator. Oxalates are generally stable but can degrade under strong basic conditions (regenerating the free base).
References
-
Prajapati, A. K., & Bonde, N. (2007).[5] Mesogenic Schiff's Base Esters with a Methoxyethyl Tail.[1][5][6][7] Molecular Crystals and Liquid Crystals, 469(1), 113-123. Link
-
Fluorochem. (n.d.). 4-Aminobenzoic acid 2-methoxyethyl ester oxalic acid salt.[8] Product Catalog. Link
-
Sigma-Aldrich. (n.d.). 4-Aminobenzoic acid derivatives (General Safety Data). Link
Sources
An In-Depth Technical Guide to the Molecular Structure and Weight of the 2-Methoxyethyl 4-Aminobenzoate Oxalic Acid Complex
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of the oxalic acid complex of 2-methoxyethyl 4-aminobenzoate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the formation and analysis of organic salt complexes.
Introduction
The formation of salts or co-crystals through the reaction of an active pharmaceutical ingredient (API) with a co-former is a widely employed strategy in drug development to modify the physicochemical properties of the API, such as solubility, stability, and bioavailability. The interaction between a basic compound, in this case, the amine-containing ester 2-methoxyethyl 4-aminobenzoate, and an acidic compound, oxalic acid, leads to the formation of a stable salt complex. Understanding the precise molecular structure and weight of this complex is fundamental for its development and application.
This guide will delve into the properties of the individual components, a proposed method for the synthesis of the complex, and the analytical techniques essential for its structural elucidation and characterization.
Properties of the Constituent Molecules
A thorough understanding of the starting materials is crucial for predicting the properties of the resulting complex.
2-Methoxyethyl 4-Aminobenzoate
2-Methoxyethyl 4-aminobenzoate is an ester derivative of 4-aminobenzoic acid. The presence of the primary aromatic amine group provides a basic site for salt formation.
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
-
Key Structural Features: An aromatic ring substituted with a primary amine and a carboxylate ester. The ester side chain contains a methoxy group.
Oxalic Acid
Oxalic acid is the simplest dicarboxylic acid and is a strong organic acid.[1][2][3][4][5] It is a white crystalline solid that is highly soluble in water.[1][2][3][4][5]
-
Molecular Formula: C₂H₂O₄[5]
-
Molecular Weight: 90.03 g/mol (anhydrous)[5]
-
Key Structural Features: Two carboxylic acid groups directly bonded to each other. It can act as a proton donor from both carboxylic groups.
The 2-Methoxyethyl 4-Aminobenzoate Oxalic Acid Complex
The reaction between the basic amino group of 2-methoxyethyl 4-aminobenzoate and the acidic carboxylic acid groups of oxalic acid results in the formation of an oxalate salt. Based on available chemical information, this complex is likely a 1:1 salt.
-
Name: 4-Aminobenzoic acid 2-methoxyethyl ester oxalic acid salt
-
CAS Number: 1197238-90-6
-
Molecular Formula: C₁₂H₁₅NO₇
-
Molecular Weight: 285.25 g/mol
The molecular weight of the complex is the sum of the molecular weights of the two constituent molecules (195.22 g/mol + 90.03 g/mol = 285.25 g/mol ), confirming the 1:1 stoichiometry.
Proposed Molecular Structure
The primary interaction in the complex is the proton transfer from one of the carboxylic acid groups of oxalic acid to the primary amine group of 2-methoxyethyl 4-aminobenzoate, forming an ammonium cation and a hydrogen oxalate anion.
Caption: Proposed ionic interaction in the 1:1 complex.
Proposed Synthesis and Characterization Workflow
Caption: Proposed workflow for synthesis and characterization.
Proposed Synthesis Protocol
-
Dissolution of Amine: Dissolve 2-methoxyethyl 4-aminobenzoate in a minimal amount of a suitable solvent, such as isopropyl alcohol (IPA), with gentle warming if necessary.
-
Dissolution of Acid: In a separate container, dissolve an equimolar amount of anhydrous oxalic acid in the same solvent.
-
Mixing and Precipitation: Slowly add the oxalic acid solution to the stirred amine solution at room temperature. The formation of a precipitate may be immediate.
-
Crystallization: If no precipitate forms, cool the solution in an ice bath to induce crystallization. The addition of a non-polar co-solvent like diethyl ether can also promote precipitation.[6]
-
Isolation: Collect the resulting solid by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
Characterization Methodologies
The melting point of the complex is expected to be sharp and distinct from the melting points of the individual starting materials, indicating the formation of a new, pure compound.
Elemental analysis for carbon, hydrogen, and nitrogen would be performed to confirm the empirical formula of the complex and support the 1:1 stoichiometry.
Table 1: Theoretical Elemental Composition of C₁₂H₁₅NO₇
| Element | Percentage |
| Carbon (C) | 50.53% |
| Hydrogen (H) | 5.30% |
| Nitrogen (N) | 4.91% |
| Oxygen (O) | 39.26% |
FTIR spectroscopy is a powerful tool for confirming salt formation. The spectrum of the complex would show characteristic changes compared to the spectra of the starting materials.
-
Disappearance of the free amine N-H stretching bands of 2-methoxyethyl 4-aminobenzoate (typically around 3300-3500 cm⁻¹).
-
Appearance of ammonium (N-H⁺) stretching bands , which are typically broad and shifted to lower wavenumbers (around 2500-3000 cm⁻¹).
-
Shift in the carbonyl (C=O) stretching frequency of the carboxylic acid. In the salt, characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are expected in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.[8][9]
Both ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the complex.
-
¹H NMR: The chemical shifts of the protons adjacent to the amino group in 2-methoxyethyl 4-aminobenzoate would be expected to shift downfield upon protonation. The acidic protons of oxalic acid would either be in exchange with the solvent or appear as a broad singlet.
-
¹³C NMR: The chemical shifts of the carbons in both molecules would be altered upon complex formation, providing further evidence of the salt structure.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline solid.[10][11][12] This technique would provide precise information on:
-
Bond lengths and angles: Confirming the ionic nature of the interaction between the ammonium cation and the oxalate anion.
-
Crystal packing: Revealing the arrangement of the ions in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding.
-
Absolute configuration: If the molecule is chiral, the absolute configuration can be determined.[10]
Conclusion
The 2-methoxyethyl 4-aminobenzoate oxalic acid complex is a 1:1 organic salt with a molecular weight of 285.25 g/mol . Its formation can be readily achieved through a straightforward acid-base reaction. A comprehensive suite of analytical techniques, with X-ray crystallography being the most definitive, is required to fully elucidate and confirm its molecular structure. This in-depth understanding is a critical prerequisite for the rational development of this complex for pharmaceutical or other applications.
References
-
Study.com. Oxalic Acid | Formula, Uses & Properties - Lesson. [Link]
-
Oasis Chemical Materials Trading. All You Need to Know About Oxalic Acid. [Link]
-
Alpha Chemical Co. Oxalic Acid: Properties, Applications, and Uses. [Link]
-
Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. [Link]
-
Turito. Oxalic Acid - Structure, Properties, Uses. [Link]
-
Wood, G. W., Oldenburg, E. J., & Lau, P. Y. (1978). Field desorption mass spectrometry of carboxylate salts: characteristic spectra and effects of added complexing agents. Canadian Journal of Chemistry, 56(21), 2750-2754. [Link]
-
X-ray studies of molecular structure during the crystallisation of organic salts. [Link]
-
Forming oxalte salts of amines - Sciencemadness.org. [Link]
-
oxalic acid reaction with secondary amines - Sciencemadness.org. [Link]
-
911Metallurgist. IR Infrared Absorption Bands of Carboxylate. [Link]
-
ResearchGate. Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]
-
PubChem. Methyl 4-[(2-methoxyethyl)amino]benzoate. [Link]
-
Taylor & Francis. Carboxylate salt – Knowledge and References. [Link]
-
Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]
-
Semantic Scholar. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]
-
National Institutes of Health. X-Ray Crystallography of Chemical Compounds. [Link]
-
Science Publishing Group. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Google Patents.
- Google Patents.
-
Caltech. Demystifying X-ray Crystallography. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Chemistry LibreTexts. X-ray Crystallography. [Link]
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- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. alphachem.biz [alphachem.biz]
- 4. All You Need to Know About Oxalic Acid | Oasis Chemical Suppliers [oasischemical.ae]
- 5. Oxalic Acid - Structure, Properties, Uses | Turito [turito.com]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility profile of 2-methoxyethyl 4-aminobenzoate oxalate in aqueous solvents
Title: Thermodynamic Solubility Profiling of 2-Methoxyethyl 4-Aminobenzoate Oxalate: A Technical Framework
Executive Summary
The solubility profile of 2-methoxyethyl 4-aminobenzoate oxalate is a critical physicochemical parameter governing its bioavailability, purification, and formulation stability. As an oxalate salt of a local anesthetic analog (structurally related to benzocaine), this compound exhibits complex solution behavior influenced by pH, temperature, and ionic strength.
This technical guide provides a rigorous framework for determining and modeling the solubility of this specific salt. It moves beyond simple saturation points to explore the thermodynamic drivers (
Chemical Identity & Theoretical Basis
Compound: 2-Methoxyethyl 4-aminobenzoate Oxalate
Parent Base: 2-Methoxyethyl 4-aminobenzoate (an ester of 4-aminobenzoic acid)
Counter-ion: Oxalic Acid (Dicarboxylic acid)
Rationale for Salt Formation: The parent ester is lipophilic with poor aqueous solubility. Formation of the oxalate salt protonates the primary amine (
Solubility Mechanisms
The dissolution of the oxalate salt in aqueous media is governed by three primary equilibria:
-
Dissociation:
-
Hydrolysis:
(pH dependent) -
Free Base Precipitation: At high pH (> pKa of the amine), the salt converts to the insoluble free base.
Experimental Protocol: Saturation Shake-Flask Method
To ensure data integrity, the following self-validating protocol must be employed. This workflow minimizes errors from supersaturation and hydrolytic degradation.
Reagents & Materials
-
Solute: 2-methoxyethyl 4-aminobenzoate oxalate (Recrystallized, >99.5% purity).
-
Solvents: HPLC-grade Water, Phosphate Buffers (pH 2.0 – 7.4), Ethanol (co-solvent).
-
Analysis: HPLC-UV (C18 column, detection @ 285 nm).
Step-by-Step Methodology
-
Preparation: Add excess solid salt to 10 mL of solvent in jacketed glass vials.
-
Equilibration: Agitate at 150 rpm for 72 hours at controlled temperatures (
to ). -
Verification: Check for the presence of solid phase.[1] Critical: If all solid dissolves, the solution is not saturated; add more solid.
-
Sampling: Stop agitation and allow settling for 2 hours. Filter supernatant through a 0.45
m PTFE filter (pre-heated to to prevent precipitation). -
Quantification: Dilute filtrate with mobile phase and analyze via HPLC.
-
Solid Phase Analysis: Analyze the residual solid by PXRD (Powder X-Ray Diffraction) to confirm no polymorphic transition or disproportionation occurred during equilibration.
Thermodynamic Modeling
Raw solubility data (
Modified Apelblat Equation
The Apelblat model is the industry standard for correlating temperature-dependent solubility in polar solvents.
- : Mole fraction solubility
- : Absolute temperature (K)[2]
- : Empirical model parameters derived via non-linear regression.
van't Hoff Analysis
To determine thermodynamic functions, plot
-
Endothermic (+
): Solubility increases with temperature (Typical for oxalate salts). -
Exothermic (-
): Solubility decreases with temperature.
Thermodynamic Parameters Calculation:
-
Enthalpy (
): From the slope of the van't Hoff plot. -
Gibbs Free Energy (
): -
Entropy (
):
Data Presentation & Visualization
Workflow Diagram
The following diagram outlines the logical flow for the solubility determination and validation process.
Figure 1: Decision-logic workflow for solubility determination ensuring saturation and solid-state stability.
Expected Data Structure
Researchers should tabulate their findings as shown below. Note: Values below are illustrative of a typical aminobenzoate oxalate salt profile.
| Temperature (K) | Solubility ( | Calculated ( | Relative Error (%) |
| 293.15 | 4.21 | 4.18 | 0.71 |
| 298.15 | 5.85 | 5.90 | -0.85 |
| 303.15 | 8.12 | 8.05 | 0.86 |
| 308.15 | 11.20 | 11.25 | -0.44 |
| 313.15 | 15.45 | 15.40 | 0.32 |
Critical Insights for Drug Development
-
Common Ion Effect: In formulation, the addition of excess oxalate ions (e.g., from oxalic acid buffers) will suppress the solubility of the salt due to the common ion effect (
principle). -
pH Sensitivity: The solubility will drop precipitously as pH approaches the pKa of the amino group (
for aromatic amines), leading to conversion to the free base. -
Stability: Aminobenzoate esters are prone to hydrolysis. The experimental time window (72h) must be validated against degradation rates. If degradation > 1%, reduce equilibration time to 24h and increase agitation speed.
References
-
Mudalip, S. K. A., et al. (2013).[3] "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Journal of Chemical & Engineering Data. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link
-
Prajapati, A. K., & Patel, H. N. (2022).[4] "Mesogenic Schiff's Base Esters with a Methoxyethyl Tail."[5][6] Journal of Molecular Structure. (Describes the synthesis and properties of the parent ester). Link
-
Barzegar-Jalali, M., et al. (2024).[3] "Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures." BMC Chemistry.[3] Link
Sources
Thermodynamic Stability of Aminobenzoate Oxalate Co-crystals: A Technical Guide
This technical guide is structured to provide a rigorous, self-validating framework for investigating the thermodynamic stability of aminobenzoate-oxalate systems. It addresses the critical "Salt-Cocrystal Continuum" relevant to this specific chemical pair.
Executive Summary & Chemical Context
The formation of multi-component molecular crystals between Aminobenzoic Acid (ABA) isomers (specifically 4-aminobenzoic acid, PABA) and Oxalic Acid (OXA) presents a classic challenge in crystal engineering: the Salt-Cocrystal Continuum .[1]
While often loosely termed "co-crystals," the interaction between the basic amine of ABA (
The Stability Challenge
-
Solubility Disparity: Oxalic acid is highly water-soluble (>100 mg/mL), while PABA is sparingly soluble (~6 mg/mL).[2] This disparity creates a high risk of incongruent solubility , where the co-crystal dissociates into the less soluble parent (ABA) upon contact with solvent.
-
Stoichiometric Competition: The dicarboxylic nature of oxalic acid allows for both 1:1 (Hydrogen Oxalate) and 2:1 (Oxalate) stoichiometries. Determining which is thermodynamically stable requires precise phase diagram analysis.[2]
Theoretical Framework: The Heterosynthon
Stability is governed by the strength of the supramolecular synthons. In this system, two competing interactions define the lattice energy:
-
Acid-Acid Homosynthon: PABA molecules forming dimers via carboxylic acid groups (Medium strength).[2]
-
Amine-Acid Heterosynthon: The interaction between the ABA amine and OXA carboxyl.[2]
The
Experimental Workflow
The following diagram illustrates the critical path from synthesis to stability validation.
Figure 1: Workflow for generating and validating Aminobenzoate-Oxalate complexes. Note the central role of Solid State Characterization to confirm phase purity before stability testing.
Protocol: Thermodynamic Stability Assessment
Thermal Stability (Melting Point & Lattice Energy)
The melting point (
Methodology:
-
DSC (Differential Scanning Calorimetry): Heat at 10°C/min in crimped pans.
-
TGA (Thermogravimetric Analysis): Run simultaneously to distinguish melting from degradation or desolvation.[2]
Interpretation:
- : Indicates high lattice energy and superior thermal stability.[2] Common for oxalate salts due to strong ionic multidimensional networks.[2]
- between components: Typical for neutral co-crystals.
Solution Stability: Ternary Phase Diagrams (TPD)
This is the gold standard for drug development.[2] You must determine if the co-crystal is congruently or incongruently soluble.[2]
The Protocol:
-
Solvent Selection: Choose a solvent where both components have moderate solubility (e.g., Ethanol or Methanol/Water mixtures).[2] Water alone may cause immediate dissociation due to the high solubility of oxalic acid.
-
Invariant Point Determination:
-
Prepare excess solid mixtures of ABA and OXA in various ratios.
-
Slurry in solvent at constant temperature (e.g., 25°C) for 48 hours.
-
Analyze the liquid phase (HPLC) and solid phase (PXRD).[2]
-
-
Construction: Plot the concentrations of ABA (x-axis) and OXA (y-axis).[2]
Visualization of Stability Logic:
Figure 2: Decision logic for solution stability. Aminobenzoate-Oxalate systems often fall into the "High Ratio" path, leading to incongruent solubility in water.
Data Synthesis: Representative Stability Profile
The following table summarizes the expected thermodynamic behavior based on the physicochemical properties of PABA and Oxalic Acid.
| Parameter | 4-Aminobenzoic Acid (API) | Oxalic Acid (Coformer) | PABA-Oxalate Complex | Stability Implication |
| Melting Point | ~187°C | ~101°C (dihydrate) | > 190°C (Predicted) | High. Salt formation typically elevates |
| Solubility (H2O) | ~6 mg/mL | >100 mg/mL | Intermediate | Risk. High solubility difference leads to incongruent solubility.[2] |
| Stoichiometry | N/A | N/A | 2:1 (Base:Acid) | Most stable form neutralizes both acid groups of oxalate.[2] |
| Hydration | Anhydrous | Dihydrate | Variable | Oxalates often form stable hydrates; TGA is required to confirm.[2] |
Critical Experimental Nuances (Self-Validating Systems)
A. The "Spring and Parachute" Verification
When testing dissolution, the co-crystal may dissolve rapidly (Spring) to generate supersaturation of PABA, followed by precipitation of stable PABA crystals (Parachute failure).
-
Validation: You must monitor the solid phase by PXRD during the dissolution test. If the characteristic co-crystal peaks disappear and PABA peaks emerge, the system is thermodynamically unstable in that solvent.
B. Distinguishing Salt vs. Co-crystal
To accurately claim "co-crystal" or "salt" in your report, use Single Crystal XRD (SCXRD).[2]
-
Criterion: Measure the C-O bond lengths in the carboxyl group.[1]
References
-
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A Technical Guide to the pKa and Ionization Behavior of 2-Methoxyethyl 4-Aminobenzoate
Abstract
The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical overview of the ionization behavior of 2-methoxyethyl 4-aminobenzoate, a model compound representative of the aminobenzoate ester class of molecules. We will explore the theoretical underpinnings of its acid-base chemistry, present validated experimental protocols for accurate pKa determination, and discuss the direct implications of its pH-dependent ionization on solubility and membrane permeability—key factors in drug formulation and bioavailability.[1][2][3]
Introduction: The Significance of pKa in Drug Development
2-Methoxyethyl 4-aminobenzoate belongs to the family of p-aminobenzoic acid (PABA) esters, which includes widely used local anesthetics like benzocaine and procaine.[4][5] The molecule possesses a primary aromatic amine, which is a weakly basic functional group, and an ester linkage. The extent to which this amine group is protonated (ionized) or deprotonated (unionized) is governed by the solution's pH and the group's intrinsic pKa value.
This ionization state is not merely an academic detail; it is a principal determinant of an API's behavior in biological systems.[1][2] Key properties affected by ionization include:
-
Aqueous Solubility: Ionized species are generally more water-soluble than their neutral counterparts.[6] Formulations for intravenous administration, for example, often require the API to be in its more soluble, ionized form.[1]
-
Membrane Permeability: Biological membranes, being lipidic in nature, are more readily crossed by neutral, lipophilic molecules.[2][3][7] The unionized form of a drug is therefore favored for passive diffusion across membranes like the gastrointestinal tract or the blood-brain barrier.[3][8]
-
Drug-Receptor Interactions: The charge state of a molecule can dictate its ability to bind to its biological target.
-
Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by the interplay between a drug's pKa and the pH of various physiological environments (e.g., stomach, intestine, blood).[1][3]
A comprehensive understanding of the pKa and ionization profile of 2-methoxyethyl 4-aminobenzoate is therefore essential for rational drug design, formulation development, and predicting its in vivo performance.[2]
Molecular Structure and Ionizable Groups
The key to understanding the ionization behavior of 2-methoxyethyl 4-aminobenzoate lies in its molecular structure. It contains one primary ionizable group: a primary aromatic amine (-NH₂).
-
The Basic Center: The lone pair of electrons on the nitrogen atom of the aromatic amine can accept a proton (H⁺). This makes the group a weak base. The pKa value associated with this compound refers to the pKa of its conjugate acid (the protonated amine, -NH₃⁺).
The ester functional group is generally not considered ionizable within the physiological pH range. While it can be hydrolyzed, especially at very high or low pH, it does not participate in rapid proton exchange equilibria relevant to pKa determination.
Theoretical Framework: The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ratio of the ionized to unionized forms of a weak base is quantitatively described by the Henderson-Hasselbalch equation.[8][9][10]
For a weak base (B) and its conjugate acid (BH⁺), the equilibrium is: BH⁺ ⇌ B + H⁺
The Henderson-Hasselbalch equation is expressed as: pH = pKa + log ( [B] / [BH⁺] )
Where:
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant of the conjugate acid (BH⁺).
-
[B] is the molar concentration of the unionized base (the neutral form).
-
[BH⁺] is the molar concentration of the ionized base (the protonated, charged form).
This equation provides three critical insights:
-
When pH = pKa , the concentrations of the ionized and unionized forms are equal ([B] = [BH⁺]). This is the point of 50% ionization.[7]
-
When pH < pKa , the ionized (protonated) form [BH⁺] predominates.
-
When pH > pKa , the unionized (neutral) form [B] predominates.
Estimated pKa Value
| Property | Value | Source |
| Compound | 2-Methoxyethyl 4-aminobenzoate | - |
| Ionizable Group | Primary Aromatic Amine (-NH₂) | - |
| Predicted pKa | ~2.5 (Conjugate Acid) | Based on Benzocaine[11][12][13] |
| Ionization Type | Weak Base | - |
Experimental Protocols for pKa Determination
Accurate pKa determination requires robust experimental methods. Here, we detail two widely accepted techniques: UV-Vis Spectrophotometry and Potentiometric Titration.[14][15][16]
Method 1: pKa Determination by UV-Vis Spectrophotometry
Principle: This method is ideal for compounds containing a chromophore (a light-absorbing part of the molecule) close to the ionization center.[14] The protonation state of the aromatic amine in 2-methoxyethyl 4-aminobenzoate influences the electronic structure of the benzene ring, leading to a measurable shift in its UV absorbance spectrum as a function of pH.[17] By monitoring this spectral shift across a range of pH values, the pKa can be determined.[14][18]
Workflow Diagram:
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a series of aqueous buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from approximately 1.0 to 12.0.
-
Prepare a concentrated stock solution of 2-methoxyethyl 4-aminobenzoate (e.g., 10 mM) in a suitable solvent like DMSO.[14]
-
-
Sample Preparation (96-Well Plate Format):
-
Data Acquisition:
-
Use a microplate-reading spectrophotometer to record the full UV-Vis spectrum (e.g., 230-500 nm) for each well.[14]
-
-
Data Analysis:
-
Identify a wavelength where the change in absorbance upon ionization is maximal.[19]
-
Plot the absorbance at this chosen wavelength against the pH of the buffer in each well.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint of the absorbance change.[20] This can be determined precisely by fitting the data to a four-parameter logistic equation.[17]
-
Method 2: pKa Determination by Potentiometric Titration
Principle: Potentiometric titration is a classic and highly accurate method for determining pKa.[16][21] It involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong acid or base) is added incrementally.[22] The pKa is determined from the resulting titration curve.
Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Methodology:
-
System Preparation:
-
Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[22]
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH).
-
Prepare the analyte solution (e.g., 1 mM 2-methoxyethyl 4-aminobenzoate). Due to limited water solubility of the neutral form, a co-solvent like methanol or acetonitrile may be required.[23]
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker to maintain constant temperature and stir continuously.[24]
-
Immerse the calibrated pH electrode in the solution.
-
Initially, add a standardized strong acid (e.g., 0.1 M HCl) to the solution to fully protonate the amine group (e.g., to pH ~1.5).[23]
-
Begin the titration by adding the standardized NaOH solution in small, precise increments. Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.[22][24]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point (where all the protonated amine has been neutralized) is identified as the point of maximum slope on the curve. This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[22] At this point, [BH⁺] = [B].
-
Ionization Profile and Pharmaceutical Implications
With a pKa of ~2.5, the ionization state of 2-methoxyethyl 4-aminobenzoate is highly sensitive to pH changes in acidic environments.
Ionization Equilibrium Diagram:
Caption: Ionization equilibrium of 2-methoxyethyl 4-aminobenzoate.
Behavior in Physiological Environments
-
Stomach (pH 1.5 - 3.5): In the highly acidic environment of the stomach, the pH is close to or below the pKa of the amine. Therefore, a significant portion of the drug will exist in its protonated, ionized form (BH⁺). This charged state increases its water solubility, which can aid in dissolution, but hinders its ability to be absorbed across the lipid stomach lining.[3]
-
Small Intestine (pH 6.0 - 7.4): As the drug moves into the small intestine, the pH becomes substantially higher than its pKa. According to the Henderson-Hasselbalch equation, the drug will be overwhelmingly in its neutral, unionized form (B). This lipophilic state is ideal for passive diffusion across the intestinal wall into the bloodstream.[3][7]
-
Bloodstream (pH ~7.4): At the physiological pH of blood, the drug will remain almost entirely in its unionized form, facilitating its distribution into tissues.[2]
The pKa value directly informs that for oral administration, absorption will be minimal in the stomach but is expected to be efficient in the small intestine.[3]
Conclusion
The pKa of the primary aromatic amine in 2-methoxyethyl 4-aminobenzoate, predicted to be approximately 2.5, is the single most important parameter governing its ionization behavior. This value dictates that the molecule will be predominantly ionized in highly acidic environments and overwhelmingly unionized at neutral and physiological pH. This pH-dependent transition from a soluble, charged species to a lipid-permeable, neutral species is fundamental to its performance as a potential therapeutic agent. The experimental protocols outlined, particularly UV-Vis spectrophotometry and potentiometric titration, provide robust and reliable means for the precise determination of this critical constant, enabling informed decisions in drug formulation and development.
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Literature review of 2-methoxyethyl 4-aminobenzoate derivatives in pharmacology
An In-Depth Technical Guide to the Pharmacology of 2-Methoxyethyl 4-Aminobenzoate Derivatives
Introduction: The Versatile Scaffold of 4-Aminobenzoates
The 4-aminobenzoic acid (PABA) framework is a cornerstone in medicinal chemistry, serving as a vital precursor in the folate synthesis pathway for many pathogens while also forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives have been extensively explored, yielding compounds with applications ranging from local anesthetics to sunscreens.[1][3] This guide focuses on a specific, yet promising, subclass: 2-methoxyethyl 4-aminobenzoate derivatives . By introducing the 2-methoxyethyl ester group, modifications to lipophilicity, metabolic stability, and tissue permeability can be achieved, potentially fine-tuning the pharmacological profile of the parent molecule.
As a Senior Application Scientist, this guide is structured to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, multifaceted pharmacological activities, and structure-activity relationships of these derivatives. We will delve into their potential as local anesthetics, antimicrobial agents, and anticancer therapeutics, grounding the discussion in mechanistic insights and validated experimental protocols.
Core Synthesis Strategy
The synthesis of 2-methoxyethyl 4-aminobenzoate derivatives typically begins with the esterification of 4-aminobenzoic acid. A common and straightforward approach is the Fischer esterification, which involves reacting PABA with 2-methoxyethanol in the presence of a strong acid catalyst. Subsequent modifications can then be made to the amine group to generate a library of diverse derivatives.
Experimental Protocol: Synthesis of 2-Methoxyethyl 4-Aminobenzoate
-
Reaction Setup: To a round-bottom flask, add 4-aminobenzoic acid (1 equivalent) and 2-methoxyethanol (10-20 equivalents, serving as both reactant and solvent).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 125°C) for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Causality Insight: Heating under reflux provides the necessary activation energy to drive the equilibrium of this reversible esterification reaction towards the product side. Using an excess of the alcohol reactant further shifts the equilibrium according to Le Châtelier's principle.
-
-
Workup: After cooling to room temperature, neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-methoxyethyl 4-aminobenzoate.
-
Characterization: Confirm the structure and purity of the final compound using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]
Caption: Proposed mechanism of antimicrobial action via competitive inhibition of folate synthesis.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final target concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add the inoculum to each well.
-
Controls: Include a positive control (microbes in medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [5] * Self-Validation: The clear growth in the positive control and lack of growth in the negative control validate the assay conditions and the sterility of the medium.
Summary of Antimicrobial Activity for Related PABA Derivatives
| Compound Type | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| PABA-Schiff Bases | MRSA | from 15.62 µM | [1][2][6] |
| PABA-Schiff Bases | Various Fungi | from 7.81 µM | [1][2][6] |
| 2-Aminobenzoic Acid Derivatives | Candida albicans | Synergistic with Fluconazole | [7] |
| 2-Hydroxypropyl 4-aminobenzoates | M. avium, M. intracellulare | Higher activity than ciprofloxacin | [8]|
Anticancer Activity
The benzothiazole scaffold, which can be synthesized from aminobenzoic acid precursors, is a "privileged structure" in medicinal chemistry known for its broad range of biological activities, including potent anticancer effects. [9][10]Derivatives have been shown to inhibit various cancer-related targets. [11][12] Mechanism of Action: The anticancer effects of related aminobenzoate and benzothiazole derivatives are often multifactorial. They have been reported to act as inhibitors of key signaling proteins, including:
-
Protein Kinases: Such as PI3K, Akt, mTOR, and EGFR, which are crucial components of pathways that regulate cell growth, proliferation, and survival. [12][13]* Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest, particularly at the G2/M phase. [12]* Topoisomerases: Interference with these enzymes can induce DNA damage and trigger apoptosis. [11] Several 2-aminobenzothiazole compounds have demonstrated cytotoxicity against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, with IC₅₀ values in the low micromolar range. [4][13][14] Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-methoxyethyl 4-aminobenzoate derivative for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Expertise Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve. [13] Summary of Anticancer Activity for Related Aminobenzothiazole Derivatives
Compound ID Cell Line Activity (IC₅₀) Reference OMS5 Lung (A549) 22.13 - 61.03 µM [4][13] OMS14 Breast (MCF-7) 22.13 - 61.03 µM [4][13] Compound 20 Liver (HepG2) 9.99 µM [12] | Compound 7 | Melanoma (A-375) | 16 µM | [14]|
Conclusion and Future Directions
The 2-methoxyethyl 4-aminobenzoate scaffold represents a promising platform for the development of novel therapeutic agents. Grounded in the well-documented pharmacology of PABA and aminobenzothiazole derivatives, these compounds are strong candidates for exhibiting local anesthetic, antimicrobial, and anticancer properties. The 2-methoxyethyl moiety provides a valuable tool for modulating physicochemical properties, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the systematic synthesis and screening of a diverse library of these derivatives. Key investigations should include:
-
Quantitative Structure-Activity Relationship (QSAR) studies to precisely map how structural modifications influence biological activity. [15][16]2. In-depth mechanistic studies to elucidate the specific molecular targets and pathways for the most active compounds.
-
In vivo efficacy and toxicity studies to translate promising in vitro results into preclinical models.
By leveraging the versatile chemistry of this scaffold, the scientific community is well-positioned to uncover new lead compounds for addressing critical needs in pain management, infectious disease, and oncology.
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Moore, P. A., & Hersh, E. V. (2013). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic ring systems. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Bairi, S. (2018). Local Anesthetics-medicinal chemistry. Slideshare. [Link]
-
Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]
-
Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry. [Link]
-
Kollár, P., Bártíková, H., & Doležal, M. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
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- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Local Anesthetics derived from aminobenzoic acid [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 8. Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
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- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Document: Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives. (CHEMBL1136819) - ChEMBL [ebi.ac.uk]
- 16. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and chemical identifiers for 2-methoxyethyl 4-aminobenzoate salts
[1][2]
Executive Summary & Chemical Identity
2-Methoxyethyl 4-aminobenzoate is an ester derivative formed from 4-aminobenzoic acid (PABA) and 2-methoxyethanol.[1][2] Unlike its ethyl analog (Benzocaine), the inclusion of the methoxyethyl tail alters its solubility profile and mesogenic properties, making it a critical precursor in the design of Schiff base liquid crystals.
Chemical Identifiers Table[1][2][3][4][5]
| Identifier Type | Value |
| Chemical Name | 2-Methoxyethyl 4-aminobenzoate |
| Synonyms | 4-Aminobenzoic acid 2-methoxyethyl ester; p-Aminobenzoic acid 2-methoxyethyl ester |
| CAS Number (Free Base) | 68599-71-3 |
| CAS Number (Oxalate Salt) | 1197238-90-6 |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| SMILES | COCCOC(=O)c1ccc(N)cc1 |
| InChI Key | (Generated based on structure) TYJQOYHXVJJJRL-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the molecular connectivity of the free base.[1]
[1][2]
Physicochemical Properties
Understanding the physical state of this compound is essential for purification and reaction planning.[1]
Synthesis Protocol
The synthesis of 2-methoxyethyl 4-aminobenzoate is a classic Fischer esterification.[1] The following protocol ensures high yield and purity by utilizing an acid catalyst and azeotropic water removal (if applicable) or excess alcohol.[1]
Reagents Required[1][2][5]
-
Precursor: 4-Aminobenzoic acid (PABA) [CAS: 150-13-0].[1]
-
Solvent/Reagent: 2-Methoxyethanol (Methyl Cellosolve) [CAS: 109-86-4].[1]
-
Catalyst: Concentrated Sulfuric Acid (
) or p-Toluenesulfonic acid (p-TSA).[1] -
Neutralizer: Sodium Bicarbonate (
).[1]
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 4-aminobenzoic acid in 50 mL of 2-methoxyethanol.
-
Note: 2-Methoxyethanol acts as both the reactant and the solvent.[1]
-
-
Catalysis:
-
Slowly add 1.0 mL of concentrated
dropwise while stirring. The reaction is exothermic; ensure cooling if the temperature spikes excessively.[1]
-
-
Reflux:
-
Heat the mixture to reflux (approx. 124°C) for 6–8 hours.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). The starting material (PABA) will disappear.[1]
-
-
Work-up:
-
Isolation & Purification:
Synthesis Workflow Diagram
Salt Forms
While the free base is the primary form used in organic synthesis (specifically for Schiff base formation), salts are often generated to improve water solubility or stability during storage.
Oxalate Salt[1][2][8]
-
Identity: 4-Aminobenzoic acid 2-methoxyethyl ester oxalic acid salt.[1][2][4][5][6]
-
Preparation: Dissolve the free base in ethanol and add an equimolar amount of oxalic acid dissolved in ethanol. The salt precipitates upon cooling or addition of diethyl ether.[1]
-
Use Case: Crystallography and purification. Oxalates often form well-defined crystals suitable for X-ray diffraction studies.[1]
Hydrochloride Salt (Theoretical/In-Situ)[1]
Applications in Research
Liquid Crystal Mesogens
The primary application of CAS 68599-71-3 is as a precursor for Schiff base liquid crystals .[1]
-
Mechanism: The free amino group undergoes condensation with various p-alkoxybenzaldehydes.[1]
-
Result: This forms homologous series of esters (e.g., Series I and Series II discussed in literature) that exhibit Smectic A (SmA) and Nematic mesophases.[1]
-
Role of the Tail: The 2-methoxyethyl tail provides a flexible, polar terminal group that influences the melting temperature and mesophase stability compared to simple alkyl chains.[1]
Pharmaceutical Analog Development[1]
-
Anesthetic Research: As a structural analog of Benzocaine (Ethyl 4-aminobenzoate), this compound is used in Structure-Activity Relationship (SAR) studies to evaluate how ether linkages in the ester chain affect potency and duration of action in local anesthesia.[1]
Safety and Handling (E-E-A-T)
Although specific toxicological data for this derivative is less abundant than for Benzocaine, standard safety protocols for amino-benzoates and glycol ethers must be applied.[1]
-
Hazards:
-
Skin/Eye Irritation: Likely causes irritation upon contact.[1]
-
Sensitization: PABA derivatives are known sensitizers; potential for allergic contact dermatitis.[1]
-
Glycol Ether Toxicity: The metabolic byproduct (2-methoxyethanol) is a known reproductive toxin.[1] Strict fume hood use is mandatory. [1]
-
-
PPE: Nitrile gloves, safety goggles, and lab coat.[1]
-
Storage: Store in a cool, dry place, protected from light. The free amine can oxidize (turn brown) over time; storage under nitrogen is recommended.[1]
References
-
MolMall. (n.d.).[1] Chemical Identifiers for CAS 68599-71-3 and 1197238-90-6.[1][2] Retrieved from [Link]
-
Prajapati, A. K., & Bonde, N. (2007).[1] Mesogenic Schiff's Base Esters with a Methoxyethyl Tail. Molecular Crystals and Liquid Crystals.[1] (Describes the synthesis and application of the compound). Retrieved from [Link][1]
-
PubChem. (n.d.).[1][3] Compound Summary for Benzocaine (Structural Analog for safety comparison). Retrieved from [Link][1]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-methoxyethyl 4-aminobenzoate oxalate
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of 2-methoxyethyl 4-aminobenzoate oxalate. The initial synthesis of the free base, 2-methoxyethyl 4-aminobenzoate, is achieved through a classic Fischer esterification of 4-aminobenzoic acid (PABA) with 2-methoxyethanol, utilizing sulfuric acid as a catalyst.[1][2] The subsequent conversion to the oxalate salt enhances the compound's stability, crystallinity, and handling properties, making it more suitable for pharmaceutical development and research applications. This guide details the complete experimental workflow, from reaction setup and purification to the principles of product characterization, providing a robust and reproducible methodology for obtaining this valuable compound.
Introduction: Rationale and Significance
The esters of 4-aminobenzoic acid are a critical class of compounds in medicinal chemistry, most famously represented by local anesthetics like benzocaine (ethyl 4-aminobenzoate).[1] Modifying the ester group allows for the fine-tuning of physicochemical properties such as lipophilicity and duration of action. The target molecule, 2-methoxyethyl 4-aminobenzoate, introduces an ether linkage into the alkyl chain, a common strategy in drug design to modulate metabolic stability and solubility.
Synthesizing the final compound as an oxalate salt is a deliberate choice rooted in pharmaceutical development principles. While the "free base" ester is the active moiety, its conversion to a salt form offers several advantages:
-
Enhanced Stability: Salts are often more chemically stable and less prone to degradation during storage.
-
Improved Physical Properties: Salt formation typically yields a crystalline solid, which is easier to purify, handle, and formulate compared to potentially oily or amorphous free bases.[3]
-
Consistent Stoichiometry: The formation of a salt ensures a precise and reproducible molecular composition.
This protocol is designed to be a self-validating system, explaining the causality behind each procedural step to empower researchers to not only replicate the synthesis but also to adapt it based on a foundational understanding of the underlying chemistry.
Overall Synthesis Workflow
The synthesis is performed in two primary stages: the formation of the ester (free base) and its subsequent conversion to the oxalate salt.
Caption: Overall workflow for the synthesis of the target oxalate salt.
Part A: Synthesis of 2-methoxyethyl 4-aminobenzoate (Free Base)
This stage employs the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][4]
Reaction Mechanism
The mechanism involves several reversible steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation yield the final ester product.[5] To drive the equilibrium toward the product, an excess of the alcohol (2-methoxyethanol) is used.[1][4]
Caption: Simplified mechanism of Fischer Esterification.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 4-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | 137.14 | 13.71 g (0.1 mol) |
| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 76.1 g (~80 mL, 1.0 mol) |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~3 mL |
| 10% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~200 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | ~100 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g |
Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel (500 mL), beakers, rotary evaporator, standard laboratory glassware.
Step-by-Step Protocol: Esterification
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-aminobenzoic acid (13.71 g) and 2-methoxyethanol (80 mL). Stir the mixture to form a slurry.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (3 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting PABA spot has disappeared.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of 10% sodium bicarbonate solution. Caution: This will cause vigorous gas (CO₂) evolution. Stir until the effervescence ceases. The pH should be neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers in a separate flask.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The excess 2-methoxyethanol can be removed by further evaporation under high vacuum, leaving the crude 2-methoxyethyl 4-aminobenzoate as an oil or a low-melting solid.
Part B: Preparation of 2-methoxyethyl 4-aminobenzoate oxalate
This step involves a simple acid-base reaction where the basic amino group of the ester reacts with oxalic acid to form a stable, insoluble salt.[3]
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| Crude Free Base Ester | C₁₀H₁₃NO₃ | 195.22 | From Part A (~0.1 mol theoretical) |
| Oxalic Acid Dihydrate | C₂H₂O₄·2H₂O | 126.07 | 12.6 g (0.1 mol) |
| Isopropanol (IPA) | C₃H₈O | 60.10 | ~200 mL |
Equipment: Erlenmeyer flasks (250 mL), magnetic stir plate and stir bar, Büchner funnel and filtration flask, vacuum source.
Step-by-Step Protocol: Salt Formation
-
Dissolution: Dissolve the crude free base ester obtained from Part A in approximately 100 mL of isopropanol in a 250 mL Erlenmeyer flask. Gentle warming may be required to facilitate complete dissolution.
-
Prepare Oxalic Acid Solution: In a separate flask, dissolve the oxalic acid dihydrate (12.6 g) in 100 mL of isopropanol. Warm gently if necessary.
-
Precipitation: While stirring the solution of the free base, slowly add the oxalic acid solution. A white precipitate of the oxalate salt should form almost immediately.
-
Crystallization: Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete precipitation. Cool the mixture in an ice bath for another 30 minutes to maximize the yield.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold isopropanol to remove any soluble impurities. Dry the product under vacuum to obtain the final 2-methoxyethyl 4-aminobenzoate oxalate.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid |
| Theoretical Yield | Based on 0.1 mol PABA: 28.5 g (Ester + Oxalic Acid) |
| Melting Point | A sharp melting point is indicative of high purity. Expected to be significantly higher than the free base. |
| FT-IR (KBr, cm⁻¹) | Key peaks expected: ~3400-3200 (N-H stretch), ~3200-2500 (broad, O-H of carboxylic acid from oxalate), ~1700 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1250 & 1100 (C-O stretch, ester and ether).[6][7] |
| ¹H NMR (DMSO-d₆, δ ppm) | Expected signals: ~7.7 (d, 2H, Ar-H ortho to ester), ~6.6 (d, 2H, Ar-H ortho to amine), ~6.0 (br s, NH₂), ~4.3 (t, 2H, -COOCH₂-), ~3.6 (t, 2H, -CH₂OCH₃), ~3.3 (s, 3H, -OCH₃). Broad signals for the amine and oxalate protons will also be present.[6] |
Safety and Handling
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
2-Methoxyethanol: Can be toxic by inhalation, ingestion, and skin absorption. Handle in a well-ventilated fume hood.
-
Oxalic Acid: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Organic Solvents: Ethyl acetate and isopropanol are flammable. Keep away from ignition sources.
References
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. (2016).
- 2-[methoxy(methyl)
- Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterific
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Fischer Esterific
- Fischer–Speier esterific
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
- 2-Methoxy-4-aminobenzoic acid methyl ester. Chem-Impex.
- Synthesis of oxal
- ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Robust HPLC Method for the Simultaneous Determination of 2-methoxyethyl 4-aminobenzoate and Oxalic Acid
Abstract
This application note presents a detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of 2-methoxyethyl 4-aminobenzoate and oxalic acid. These two compounds represent a common analytical challenge due to their significantly different physicochemical properties, with oxalic acid being a highly polar organic acid and 2-methoxyethyl 4-aminobenzoate being a considerably less polar ester. This guide provides a step-by-step approach to method development, from initial parameter selection to optimization and validation, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the chromatographic principles at play.
Introduction
The simultaneous analysis of compounds with disparate polarities is a frequent necessity in pharmaceutical development, quality control, and impurity profiling. 2-methoxyethyl 4-aminobenzoate, an ester of p-aminobenzoic acid (PABA), and oxalic acid, a simple dicarboxylic acid, exemplify this challenge. Oxalic acid is a highly polar, water-soluble compound, while 2-methoxyethyl 4-aminobenzoate is expected to be significantly more hydrophobic.[1][2][3][4] Developing a single HPLC method capable of retaining and resolving both analytes with good peak shape and sensitivity requires a systematic approach to the selection of stationary phase, mobile phase composition, and detection parameters.
This document provides a comprehensive guide to developing such a method, emphasizing the scientific rationale behind each step to ensure a robust and reliable analytical procedure.
Analyte Physicochemical Properties
A thorough understanding of the analyte properties is fundamental to successful HPLC method development.
| Property | 2-methoxyethyl 4-aminobenzoate (Estimated) | Oxalic Acid |
| Chemical Structure | ||
| Molecular Formula | C10H13NO3 | C2H2O4 |
| Molecular Weight | 195.21 g/mol | 90.03 g/mol (anhydrous) |
| Polarity | Moderately nonpolar | Highly polar |
| Solubility | Good solubility in organic solvents, limited in water.[4] | Highly soluble in water and alcohol.[1][3][5] |
| pKa | Amine group ~2-3, Ester group neutral | pKa1 = 1.25, pKa2 = 4.28 |
| UV Absorbance | Strong UV absorbance due to the aromatic ring. | UV absorbance at low wavelengths (~200-210 nm).[6][7] |
The significant differences in polarity and ionization behavior (pKa) are the primary drivers for the method development strategy.
HPLC Method Development Strategy
Our strategy will focus on reversed-phase chromatography, the most common HPLC mode, due to its versatility in handling compounds with a range of polarities.[8] A gradient elution will be employed to ensure the elution of both the early-eluting oxalic acid and the later-eluting 2-methoxyethyl 4-aminobenzoate within a reasonable timeframe.
Materials and Equipment
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (H3PO4), analytical grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ammonium acetate, HPLC grade
-
Water (HPLC grade or Milli-Q)
-
-
Standards: Reference standards of 2-methoxyethyl 4-aminobenzoate and oxalic acid.
Initial Method Parameters
The initial parameters are selected based on the physicochemical properties of the analytes and general reversed-phase HPLC principles.
| Parameter | Initial Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention for nonpolar to moderately polar compounds. A standard choice for initial method development. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH (~2.5) will suppress the ionization of oxalic acid, promoting its retention on the reversed-phase column.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 5% B to 95% B in 15 minutes | A broad gradient to ensure the elution of both polar and nonpolar analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection Wavelength | 210 nm | A compromise wavelength to detect both oxalic acid (low UV) and 2-methoxyethyl 4-aminobenzoate. A diode array detector (DAD) can be used to monitor multiple wavelengths. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Development Workflow
The following workflow provides a systematic approach to developing and optimizing the HPLC method.
Figure 1: A logical workflow for the HPLC method development process.
Detailed Protocols
Standard and Sample Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 2-methoxyethyl 4-aminobenzoate reference standard and dissolve it in 10 mL of methanol.
-
Accurately weigh approximately 10 mg of oxalic acid dihydrate reference standard and dissolve it in 10 mL of HPLC grade water.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of water and methanol. This will serve as the initial test mixture.
-
Protocol for Initial Chromatographic Run
-
Set up the HPLC system with the initial parameters listed in the table in section 3.2.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the working standard solution.
-
Acquire the chromatogram for 20 minutes.
-
Evaluate the results for the retention times of both peaks, their resolution, and peak shapes.
Protocol for Method Optimization
4.3.1. Mobile Phase pH Optimization:
-
Objective: To improve the retention and peak shape of oxalic acid.
-
Procedure:
-
Prepare mobile phase A with different pH values by using different acids (e.g., 0.1% TFA, 10 mM ammonium acetate adjusted to pH 3.0 with acetic acid).
-
Inject the working standard solution with each mobile phase and compare the chromatograms.
-
Select the pH that provides the best balance of retention and peak symmetry for oxalic acid without significantly compromising the chromatography of 2-methoxyethyl 4-aminobenzoate.
-
4.3.2. Gradient Optimization:
-
Objective: To improve the resolution between the two analytes and reduce the total run time.
-
Procedure:
-
Based on the initial run, adjust the gradient slope. If the peaks are well-separated, a steeper gradient can be used to shorten the run time. If the resolution is poor, a shallower gradient in the region of elution will be necessary.
-
For example, if oxalic acid elutes very early and 2-methoxyethyl 4-aminobenzoate elutes late, consider a gradient that holds at a low percentage of B for a few minutes, then ramps up more quickly.
-
4.3.3. Detection Wavelength Optimization:
-
Objective: To maximize the sensitivity for both analytes.
-
Procedure:
-
If using a DAD, acquire the UV spectra for both analytes.
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
If the λmax values are significantly different, choose a compromise wavelength or use a detector capable of monitoring two wavelengths simultaneously. For this pair, 210 nm is a good starting point, but the aminobenzoate ester will have a much stronger absorbance at a higher wavelength (around 254 nm or 280 nm).
-
Method Validation
Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape for oxalic acid (tailing) | Secondary interactions with the stationary phase; pH of the mobile phase too high. | Lower the mobile phase pH (e.g., to 2.0-2.5). Consider a column with better end-capping. |
| No retention of oxalic acid | Mobile phase pH is too high, leading to full ionization. | Decrease the mobile phase pH. |
| Poor resolution | Inappropriate gradient slope or mobile phase composition. | Optimize the gradient profile (make it shallower in the region of elution). Try a different organic modifier (e.g., methanol). |
| Baseline drift | Column not equilibrated; mobile phase composition changing. | Ensure adequate column equilibration. Check for leaks in the HPLC system. |
Conclusion
The simultaneous determination of 2-methoxyethyl 4-aminobenzoate and oxalic acid by HPLC is achievable with a systematic method development approach. By carefully considering the physicochemical properties of the analytes and systematically optimizing the chromatographic parameters, a robust and reliable method can be established. The principles and protocols outlined in this application note provide a solid foundation for developing similar methods for the analysis of compounds with diverse polarities.
References
- SIELC Technologies. (n.d.). HPLC Method for Determination of Oxalic acid on Newcrom BH.
- LCGC International. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- PubMed. (1988). [Determination of oxalic acid in urine by high-performance liquid chromatography].
- askIITians. (2018). Physical and chemical properties of oxalic acids.
- Turito. (2022). Oxalic Acid - Structure, Properties, Uses.
- Labsupply Australia. (2025). Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety.
- Oasis Chemical Materials Trading. (2024). All You Need to Know About Oxalic Acid.
- MicroSolv Technology Corporation. (2026). Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions.
- Orica Watercare. (n.d.). Oxalic Acid - TECHNICAL BULLETIN.
- Ingenta Connect. (2012). HPLC determination of oxalic acid in oxaliplatin for injection.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Oxalic acid.
- ResearchGate. (2022). Novel Analytical Approach for the Estimation of Oxalic Acid Content in Sodium Ascorbate by Reversed Phase-High Performance Liquid Chromatography.
- Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC.
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- Sigma-Aldrich. (n.d.). Methyl 4-amino-2-methoxybenzoate 97%.
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
- Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
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Enhancing the Solubility of 2-methoxyethyl 4-aminobenzoate: A Guide to Formulation Strategies
Introduction
2-methoxyethyl 4-aminobenzoate is an organic ester with potential applications in the pharmaceutical and cosmetic industries, analogous to other para-aminobenzoic acid (PABA) derivatives like benzocaine. While specific physicochemical data for 2-methoxyethyl 4-aminobenzoate is not extensively published, its structural similarity to other aminobenzoates suggests potential challenges with aqueous solubility. Compounds in this class often exhibit poor solubility due to their crystalline nature and molecular structure. For instance, the related compound methyl 4-amino-2-methoxybenzoate has a relatively high melting point of 153-160 °C, indicating a stable crystal lattice that can hinder dissolution.[1][2] Furthermore, the parent compound, p-aminobenzoic acid, is known to exhibit polymorphism, a phenomenon where a substance can exist in different crystalline forms with varying physical properties, including solubility.[3][4][5][6][7] A calculated XLogP3 of 1.4 for the similar 2-[methoxy(methyl)amino]ethyl 4-aminobenzoate suggests moderate lipophilicity.[8]
Poor aqueous solubility is a significant hurdle in the development of active pharmaceutical ingredients (APIs), as it can lead to low and variable oral bioavailability, limiting therapeutic efficacy.[5][9][10] To overcome this challenge, various formulation strategies can be employed to enhance the dissolution rate and apparent solubility of the compound.
This technical guide provides an in-depth overview of several key formulation strategies for enhancing the solubility of 2-methoxyethyl 4-aminobenzoate. We will explore the mechanistic basis of each approach, provide detailed experimental protocols, and discuss the characterization techniques necessary to evaluate the success of these formulations. The strategies covered include solid dispersions, cyclodextrin complexation, nanosuspension, and the use of co-solvents and surfactants.
Solid Dispersions: Amorphization for Enhanced Dissolution
Scientific Rationale:
Solid dispersion is a highly effective technique for improving the solubility of poorly water-soluble drugs by dispersing the API in a hydrophilic carrier matrix.[4][11][12][13] The core principle is to reduce the particle size of the drug to a molecular level and to convert the crystalline form of the API into a more soluble amorphous state.[11][14] In the amorphous form, no energy is required to break the crystal lattice, leading to a higher dissolution rate and apparent solubility.[4][14] The hydrophilic carrier also improves the wettability of the hydrophobic drug particles.[11]
Given the probable crystalline nature of 2-methoxyethyl 4-aminobenzoate, as suggested by the high melting point of its analog, converting it to an amorphous solid dispersion is a promising approach. The choice of carrier is critical and depends on the physicochemical properties of the drug. Common carriers include polymers like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).
Experimental Workflow for Solid Dispersion Formulation
Caption: Workflow for Cyclodextrin Inclusion Complex Preparation and Characterization.
Protocol 2: Preparation of an Inclusion Complex by Kneading Method
-
Materials: 2-methoxyethyl 4-aminobenzoate, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Water, Methanol.
-
Procedure: a. Accurately weigh 2-methoxyethyl 4-aminobenzoate and HP-β-CD in a 1:1 molar ratio. b. Place the HP-β-CD in a mortar and add a small amount of a water-methanol (1:1 v/v) mixture to form a homogeneous paste. c. Slowly add the drug to the paste and knead for 60 minutes. d. During kneading, add more of the water-methanol mixture if necessary to maintain a suitable consistency. e. Dry the resulting product in an oven at 50°C until a constant weight is achieved. f. Pass the dried complex through a sieve (#60 mesh) and store in a desiccator. [5][15] Characterization of Inclusion Complexes:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant. [16]* DSC and PXRD: To confirm the formation of a new solid phase and the reduction or disappearance of the drug's crystalline peaks. [16]* FTIR Spectroscopy: To identify changes in the characteristic vibrational bands of the drug upon complexation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide direct evidence of the inclusion of the drug molecule within the cyclodextrin cavity.
| Formulation | Molar Ratio (Drug:CD) | Stability Constant (Kc) | Complexation Efficiency (%) | Fold Solubility Increase |
| Physical Mixture | 1:1 | N/A | N/A | Data to be filled |
| Kneaded Complex | 1:1 | Data to be filled | Data to be filled | Data to be filled |
| Co-evaporated Complex | 1:1 | Data to be filled | Data to be filled | Data to be filled |
| This table is a template for presenting characterization data. |
Nanosuspensions: Harnessing the Power of Particle Size Reduction
Scientific Rationale:
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants and polymers. [1][17]By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area of the drug is significantly increased, leading to a higher dissolution velocity according to the Noyes-Whitney equation. [1]This approach is particularly suitable for drugs that are poorly soluble in both aqueous and organic media. [17]The resulting nanosuspension can be used as a liquid dosage form or further processed into solid forms like tablets or capsules. [2]
Experimental Workflow for Nanosuspension Formulation
Caption: Workflow for Nanosuspension Preparation and Characterization.
Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Materials: 2-methoxyethyl 4-aminobenzoate, Poloxamer 188 (stabilizer), Purified water.
-
Procedure: a. Dissolve a suitable concentration of Poloxamer 188 (e.g., 2% w/v) in purified water to prepare the stabilizer solution. b. Disperse 1% (w/v) of 2-methoxyethyl 4-aminobenzoate in the stabilizer solution. c. Subject the dispersion to high-shear homogenization for 5-10 minutes to obtain a pre-suspension. d. Process the pre-suspension through a high-pressure homogenizer at a pressure of 1500 bar for 10-20 cycles. e. Collect the resulting nanosuspension and store it at 4°C.
Characterization of Nanosuspensions:
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS) to ensure a narrow size distribution in the nanometer range.
-
Zeta Potential: To assess the surface charge of the nanoparticles, which is an indicator of the physical stability of the suspension. A zeta potential of ±30 mV is generally considered stable.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Saturation Solubility and Dissolution Rate: To quantify the improvement in solubility and dissolution velocity compared to the unprocessed drug.
| Formulation | Stabilizer | Particle Size (nm) | PDI | Zeta Potential (mV) | Saturation Solubility (µg/mL) |
| F1 | Poloxamer 188 (1%) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| F2 | Poloxamer 188 (2%) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| F3 | Tween 80 (1%) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This table is a template for presenting characterization data. |
Co-solvents and Surfactants: Simple and Effective Solubilization
Scientific Rationale:
The use of co-solvents and surfactants is a straightforward and widely used method to increase the solubility of poorly water-soluble drugs.
-
Co-solvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of nonpolar drugs.
-
Surfactants: These are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic drug molecules in their core, increasing the drug's solubility in the aqueous medium. Non-ionic surfactants like Tweens and Spans are commonly used due to their lower toxicity.
This approach is particularly useful for developing liquid formulations for oral or parenteral administration.
Experimental Workflow for Co-solvent/Surfactant Systems
Caption: Workflow for Developing Co-solvent and Surfactant Formulations.
Protocol 4: Determination of Solubilizing Capacity of Co-solvents and Surfactants
-
Materials: 2-methoxyethyl 4-aminobenzoate, Ethanol, Propylene Glycol, PEG 400, Tween 80, Poloxamer 188, Purified water.
-
Procedure: a. Prepare aqueous solutions of different co-solvents (e.g., 10%, 20%, 40% v/v of ethanol, propylene glycol, PEG 400). b. Prepare aqueous solutions of different surfactants at various concentrations (e.g., 0.5%, 1%, 2% w/v of Tween 80, Poloxamer 188). c. Add an excess amount of 2-methoxyethyl 4-aminobenzoate to vials containing each of the prepared solutions. d. Seal the vials and shake them in a thermostatically controlled water bath at 25°C for 48 hours to reach equilibrium. e. After 48 hours, centrifuge the samples to separate the undissolved drug. f. Filter the supernatant through a 0.45 µm membrane filter. g. Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Evaluation of Co-solvent and Surfactant Systems:
-
Equilibrium Solubility: To identify the most effective co-solvents and surfactants and their optimal concentrations.
-
Physical Stability: The prepared solutions should be visually inspected for any signs of precipitation or phase separation over time and under different temperature conditions.
-
Dilution Stability: For parenteral formulations, it is crucial to assess whether the drug precipitates upon dilution with aqueous media.
| Excipient | Concentration (%) | Solubility (µg/mL) | Observations |
| Water | - | Data to be filled | Insoluble |
| Ethanol | 20 | Data to be filled | Clear solution |
| Propylene Glycol | 20 | Data to be filled | Clear solution |
| Tween 80 | 1 | Data to be filled | Clear solution |
| Poloxamer 188 | 1 | Data to be filled | Clear solution |
| This table is a template for presenting characterization data. |
Conclusion
Enhancing the solubility of 2-methoxyethyl 4-aminobenzoate is crucial for its potential development as a pharmaceutical or cosmetic agent. This guide has outlined four robust formulation strategies: solid dispersions, cyclodextrin complexation, nanosuspensions, and the use of co-solvents and surfactants. The choice of the most appropriate strategy will depend on a thorough characterization of the drug's physicochemical properties, the desired dosage form, and the intended route of administration. By systematically applying the protocols and characterization methods described herein, researchers and formulation scientists can effectively overcome the solubility challenges associated with 2-methoxyethyl 4-aminobenzoate and unlock its full therapeutic or cosmetic potential.
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Application Notes & Protocols for Solid-State Grinding Co-crystallization of Aminobenzoate-Oxalic Acid Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of solid-state grinding methods for the co-crystallization of aminobenzoates with oxalic acid. Co-crystals offer a promising avenue for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their molecular structure.[1][2] This guide details the principles and practical execution of neat (dry) grinding and liquid-assisted grinding (LAG) techniques, emphasizing the mechanistic rationale behind experimental parameter selection. Step-by-step protocols are provided, alongside methods for the thorough characterization of the resulting co-crystals. The aim is to equip researchers with the necessary knowledge to effectively screen for and synthesize novel co-crystalline forms of aminobenzoate compounds.
Introduction: The Strategic Advantage of Co-crystallization
In modern drug development, optimizing the physicochemical properties of an API is a critical determinant of its therapeutic efficacy and manufacturability.[3] Properties such as solubility, dissolution rate, stability, and bioavailability are often suboptimal in the native crystalline form of a drug candidate.[2] Co-crystallization has emerged as a powerful crystal engineering strategy to address these challenges.[1][4]
A pharmaceutical co-crystal is a multi-component crystalline solid in which an API and a benign co-former are present in a specific stoichiometric ratio within the same crystal lattice.[5] Unlike salts, the components in a co-crystal are linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.[2] This allows for the modification of the API's physical properties while preserving its intrinsic pharmacological activity. Aminobenzoates, a class of compounds with diverse pharmaceutical applications, can often benefit from co-crystallization to enhance their performance. Oxalic acid is a common and effective co-former due to its ability to form robust hydrogen bonds.[6][7]
Solid-state grinding methods, including neat and liquid-assisted grinding, are particularly advantageous for co-crystal screening and synthesis.[8][9] These mechanochemical techniques are often more efficient, environmentally friendly, and less dependent on solvent selection than traditional solution-based methods.[9][10]
Mechanistic Principles of Solid-State Grinding for Co-crystallization
Mechanochemistry harnesses mechanical energy to induce chemical transformations and phase changes in the solid state.[9] In the context of co-crystallization, grinding facilitates intimate contact between the API and co-former particles, creating new surfaces and promoting molecular diffusion, which are essential for the formation of a new crystalline phase.[8]
Neat Grinding (Dry Grinding)
Neat grinding involves the milling of a physical mixture of the API and co-former without the addition of any solvent.[8][11] The energy input from grinding can lead to the formation of eutectic mixtures, amorphous phases, or directly to the co-crystal.[8][12] This method is simple and avoids potential issues related to solvent-induced polymorphism or solvate formation.[13] However, the reaction kinetics can be slow, and in some cases, complete conversion may not be achieved.[10]
Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding (LAG), also known as solvent-drop grinding, involves the addition of a small, catalytic amount of a liquid to the solid mixture during grinding.[14][15] The liquid phase can significantly accelerate the rate of co-crystal formation by enhancing molecular mobility and facilitating the dissolution and re-precipitation of the components into the more stable co-crystal phase.[8][15] The choice of the liquid is critical, as it can influence the polymorphic outcome of the co-crystallization.[8]
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for both neat and liquid-assisted grinding.
Protocols for Aminobenzoate-Oxalic Acid Co-crystallization
The following protocols provide a starting point for the co-crystallization of an aminobenzoate with oxalic acid. It is recommended to perform initial screening experiments to optimize parameters such as stoichiometric ratio, grinding time, and, for LAG, the choice and volume of the liquid.
Materials and Equipment
-
Aminobenzoate (e.g., p-Aminobenzoic acid)
-
Oxalic acid (anhydrous or dihydrate)
-
Grinding mill (e.g., Retsch Mixer Mill MM 400 or similar)[16]
-
Grinding jars and balls (stainless steel or zirconia)
-
Spatula
-
Analytical balance
-
Micropipette (for LAG)
-
Volatile organic solvents (e.g., methanol, ethanol, acetonitrile for LAG)
-
Characterization instruments: Powder X-ray Diffractometer (PXRD), Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Fourier-Transform Infrared (FTIR) Spectrometer.[17][18]
Protocol 1: Neat Grinding
-
Preparation of the Physical Mixture:
-
Accurately weigh the aminobenzoate and oxalic acid in a 1:1 molar ratio. A typical total sample mass for lab-scale screening is 100-200 mg.
-
Combine the powders in a vial and gently mix with a spatula to create a homogenous physical mixture.
-
-
Grinding:
-
Transfer the physical mixture into a grinding jar containing one or two grinding balls.
-
Secure the jar in the grinding mill.
-
Grind the mixture at a frequency of 20-30 Hz for a predetermined time. It is advisable to conduct a time-course study (e.g., sampling at 5, 15, 30, and 60 minutes) to monitor the progress of the co-crystallization.[16]
-
-
Sample Analysis:
-
After grinding, carefully open the jar and collect the sample.
-
Analyze the sample using PXRD to identify the formation of a new crystalline phase, indicated by the appearance of new diffraction peaks and the disappearance of the peaks corresponding to the starting materials.[19]
-
Further characterization by DSC, TGA, and FTIR is recommended to confirm co-crystal formation and assess its thermal properties and intermolecular interactions.[17]
-
Protocol 2: Liquid-Assisted Grinding (LAG)
-
Preparation of the Physical Mixture:
-
Follow step 1 of the Neat Grinding protocol.
-
-
Grinding:
-
Transfer the physical mixture to the grinding jar.
-
Add a small volume of a selected liquid (e.g., 10-50 µL of ethanol per 100 mg of solid mixture) using a micropipette. The amount of liquid should be sufficient to wet the powder without forming a slurry.
-
Seal the jar and grind at 20-30 Hz for a shorter duration compared to neat grinding (e.g., 5-20 minutes). The reaction is typically much faster with LAG.[15]
-
-
Sample Analysis:
-
After grinding, open the jar and allow any residual solvent to evaporate in a fume hood or under a gentle stream of nitrogen.
-
Collect the dried sample and analyze it using the characterization techniques described in step 3 of the Neat Grinding protocol.
-
Characterization of Aminobenzoate-Oxalic Acid Co-crystals
Thorough characterization is essential to confirm the formation of a co-crystal and to understand its properties.
| Technique | Purpose | Expected Observations for Co-crystal Formation |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline phase. | The PXRD pattern of the product will show unique diffraction peaks that are different from the patterns of the individual starting materials and their physical mixture.[20] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and other thermal transitions. | A single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is typically different from the melting points of the individual components.[18] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and stoichiometry (especially for hydrates). | The TGA curve will show the decomposition profile of the co-crystal. For anhydrous co-crystals, a single weight loss step corresponding to decomposition is expected. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To probe changes in intermolecular interactions (e.g., hydrogen bonding). | Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., C=O, N-H, O-H) compared to the spectra of the starting materials. |
| Raman Spectroscopy | Complementary to FTIR, provides information on molecular vibrations. | Similar to FTIR, shifts in Raman bands can indicate the formation of new intermolecular interactions within the co-crystal lattice.[19] |
Troubleshooting and Considerations
-
Incomplete Reaction: If PXRD shows the presence of starting materials, increase the grinding time or frequency. For LAG, consider using a different solvent or a slightly larger volume.
-
Amorphous Product: Grinding at excessively high energy or for prolonged periods can lead to amorphization. Reduce the grinding intensity or time.
-
Polymorphism: Be aware that different grinding conditions (especially the choice of liquid in LAG) can lead to the formation of different polymorphic forms of the co-crystal.[8]
-
Stoichiometry: While a 1:1 molar ratio is a common starting point, other stoichiometric ratios (e.g., 2:1, 1:2) may be possible and should be explored.
Conclusion
Solid-state grinding methods offer a rapid, efficient, and scalable approach for the preparation of aminobenzoate-oxalic acid co-crystals.[9][21] By understanding the underlying mechanochemical principles and systematically applying the protocols outlined in this guide, researchers can effectively explore the co-crystal landscape of their APIs. The resulting novel crystalline forms have the potential to significantly improve the physicochemical properties of drug candidates, thereby accelerating the drug development process.[1][3]
References
- Aakeröy, C. B., & Salmon, D. J. (2007). Building co-crystals with molecular sense and supramolecular sensibility. Crystal Engineering Communications, 7(7), 439-448. [Link not available]
- Friščić, T., & Jones, W. (2009). Recent advances in understanding the mechanism of cocrystal formation via grinding. Crystal Growth & Design, 9(3), 1621-1637.
- Delori, A., Friščić, T., & Jones, W. (2012). The role of mechanochemistry and solvent-free reactions in the quest for new solid forms. CrystEngComm, 14(7), 2350-2362.
- Qiao, N., Li, M., Schlindwein, W., Malek, N., Davies, A., & Trappitt, G. (2011). Pharmaceutical cocrystals: An overview. International Journal of Pharmaceutics, 419(1-2), 1-11.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
- James, S. L., Adams, C. J., Bolm, C., Braga, D., Collier, P., Friščić, T., ... & Mack, J. (2012). Mechanochemistry: opportunities for new and cleaner synthesis. Chemical Society Reviews, 41(1), 413-447.
- Aakeröy, C. B., Fasinu, P., & Desper, J. (2007). Cocrystal or salt: a systematic study of the pKa rule for a series of carboxylic acids and pyridines. Molecular Pharmaceutics, 4(3), 317-322.
- Vishweshwar, P., McMahon, J. A., Bis, J. A., & Zaworotko, M. J. (2006). Pharmaceutical co-crystals. Journal of Pharmaceutical Sciences, 95(3), 499-516.
- Shan, N., & Zaworotko, M. J. (2008). The role of solvent in the formation of cocrystals. Drug Discovery Today, 13(9-10), 440-446.
- Friščić, T., Trask, A. V., Jones, W., & Motherwell, W. D. S. (2006). Screening for multicomponent crystal forms: the role of mechanochemistry and solid-state grinding in cocrystal synthesis. Crystal Growth & Design, 6(2), 499-507.
- Trask, A. V., Motherwell, W. D. S., & Jones, W. (2005). Pharmaceutical cocrystallization: engineering a remedy for a problematic drug. Crystal Growth & Design, 5(3), 1013-1021.
- Douroumis, D. (2012). Hot-melt extrusion: a novel platform for the development of amorphous pharmaceuticals. Expert Opinion on Drug Delivery, 9(12), 1535-1549.
- Thakuria, R., Makhotkina, O., & Bolla, G. (2013). Pharmaceutical cocrystals: a review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Sciences, 102(5), 1479-1502.
- Friščić, T., Childs, S. L., Rizvi, S. A. A., & Jones, W. (2009). The role of solvent in mechanochemical and sonochemical cocrystal formation: a solubility-based approach for predicting cocrystal outcome. CrystEngComm, 11(3), 418-421.
- Weyna, D. R., Shattock, T., Vishweshwar, P., & Zaworotko, M. J. (2009). Synthesis and structural characterization of cocrystals and pharmaceutical cocrystals: mechanochemistry vs. slow evaporation from solution. Crystal Growth & Design, 9(2), 1106-1123.
- Friščić, T., & Jones, W. (2010). Benefits of mechanochemistry for the synthesis of cocrystals. In Polymorphism in Pharmaceutical Solids (pp. 133-157). Wiley.
- James, S. L., & Yan, Y. (2015). Mechanochemistry: a versatile tool for the synthesis of molecular materials. Chemical Society Reviews, 44(24), 9109-9134.
- Braga, D., Maini, L., & Grepioni, F. (2013). Mechanochemical preparation of cocrystals. Chemical Society Reviews, 42(18), 7638-7648.
- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
- Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27-42.
- Giron, D. (1995).
- Eddleston, M. D., Day, G. M., & Jones, W. (2013). Cocrystal screening by solution-mediated phase transformation. Crystal Growth & Design, 13(11), 4695-4705.
- Zhang, S., & Rasmuson, Å. C. (2014). Ternary phase diagrams of cocrystal-forming systems. Crystal Growth & Design, 14(11), 5616-5627.
- Sasic, S. (Ed.). (2010). Pharmaceutical applications of Raman spectroscopy. John Wiley & Sons.
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- Harris, K. D. M. (2007). Probing the structures of molecular solids by powder X-ray diffraction. Topics in Current Chemistry, 277, 1-36.
- U.S. Food and Drug Administration. (2018). Regulatory Classification of Pharmaceutical Co-Crystals: Guidance for Industry.
- Aakeröy, C. B., & Beatty, A. M. (2001). Hydrogen-bonded synthons in crystal engineering. Australian Journal of Chemistry, 54(7), 409-421.
- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
-
Retsch GmbH. (n.d.). Mixer Mills. Retrieved February 15, 2026, from [Link]
- Friščić, T. (2012). Supramolecular concepts and new techniques in mechanochemistry: cocrystals, cages, rotaxanes, open metal-organic frameworks. Chemical Society Reviews, 41(9), 3493-3510.
- Stolar, T., & Užarević, K. (2020). Mechanochemistry: an efficient and versatile tool for the synthesis of metal–organic frameworks.
- Tan, D., Lo, E., & Lye, P. G. (2017). Mechanochemical synthesis of pharmaceutical cocrystals. In Mechanochemical Organic Synthesis (pp. 213-241). Wiley-VCH Verlag GmbH & Co. KGaA.
- Friscic, T., & Jones, W. (2009). Cocrystal architecture and properties: a bridge between solid-state chemistry and crystal engineering. Journal of the Indian Institute of Science, 89(2), 131-143.
- Bolla, G., & Nangia, A. (2016). Pharmaceutical cocrystals: a decade of clinical and regulatory advances. Crystal Growth & Design, 16(4), 1858-1877.
Sources
- 1. Cocrystal Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. “Preparation and Characterization of Co-Crystals: A Review” [ijaresm.com]
- 6. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veranova.com [veranova.com]
- 8. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esrf.fr [esrf.fr]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. arts.units.it [arts.units.it]
- 14. REF Case study search [impact.ref.ac.uk]
- 15. Mechanochemistry and co-crystal formation: effect of solvent on reaction kinetics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. ovid.com [ovid.com]
- 17. ajpp.in [ajpp.in]
- 18. academic.oup.com [academic.oup.com]
- 19. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution TLC Separation of Aminobenzoate Esters
Executive Summary & Application Scope
Aminobenzoate esters, such as Benzocaine (ethyl 4-aminobenzoate) and Procaine (2-(diethylamino)ethyl 4-aminobenzoate), represent a critical class of local anesthetics. In drug development and synthetic organic chemistry, Thin-Layer Chromatography (TLC) remains the most robust, rapid method for monitoring esterification reactions (e.g., Fischer esterification of p-aminobenzoic acid) and assessing the purity of pharmaceutical raw materials.
This guide moves beyond basic textbooks to provide an industrial-grade protocol. It addresses specific challenges such as the "tailing" of amine-functionalized compounds on acidic silica and the separation of structural isomers (ortho-, meta-, para-aminobenzoates).
Scientific Foundation: The Chemistry of Separation
Retention Mechanics
Separation on Silica Gel 60 is governed by the competition between the analyte and the mobile phase for binding sites (silanol groups, Si-OH) on the stationary phase.
-
The Amine Challenge: Aminobenzoates possess a basic primary amine (
). Silica gel is slightly acidic ( ). Without modification, acid-base interactions cause the amine to "drag" along the silica, resulting in comets or streaks rather than tight spots. -
Isomer Selectivity:
-
Ortho-isomers (Anthranilates): Exhibit strong intramolecular hydrogen bonding between the amine and the adjacent ester carbonyl. This reduces their polarity relative to the stationary phase, resulting in higher
values. -
Para-isomers (e.g., Benzocaine): Cannot form internal H-bonds; their polar groups are fully exposed to the silica, resulting in lower
values.
-
Visualization Chemistry
While these compounds are UV-active (quenching fluorescence at 254 nm due to the aromatic ring), chemical derivatization provides specificity. Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acidic ethanol) reacts specifically with primary aromatic amines to form a yellow/orange Schiff base (imine), confirming the presence of the aminobenzoate moiety.
Visualizing the Separation Logic
The following diagram illustrates the competitive interactions determining retention (
Caption: Mechanistic competition between analyte, silica, and solvent determining retention factor (Rf).
Materials and Reagents
-
Stationary Phase: Silica Gel 60 F
on Aluminum or Glass backing (20 x 20 cm). -
Reference Standards: Benzocaine (USP Grade), p-Aminobenzoic Acid (PABA), Methyl Anthranilate.
-
Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (
), Triethylamine (TEA), Acetic Acid. -
Visualization: UV Lamp (254 nm/365 nm), Ehrlich’s Reagent (1g p-dimethylaminobenzaldehyde in 50mL EtOH + 50mL HCl).
Experimental Protocols
Protocol A: General Purity Screening (The "Standard" Method)
Best for: Monitoring the esterification of PABA to Benzocaine.
-
Chamber Saturation (Critical): Line a glass twin-trough chamber with filter paper. Add n-Hexane:Ethyl Acetate (3:1 v/v) . Close lid and allow to equilibrate for 30 minutes.
-
Why? Saturation prevents "smiling" of the solvent front and ensures reproducible Rf values.
-
-
Sample Prep: Dissolve 10 mg of sample in 1 mL of Methanol.
-
Spotting: Apply 2
L of sample and standards 1.5 cm from the bottom edge using a micro-capillary. Keep spot diameter < 3 mm. -
Development: Run until solvent front reaches 80% of plate height.
-
Drying: Air dry completely (residual solvent interferes with Ehrlich's reaction).
Protocol B: High-Resolution Amine Separation
Best for: Complex mixtures containing Procaine or separating ortho/meta/para isomers.
-
Mobile Phase Preparation: Mix Chloroform:Methanol:Triethylamine (90:10:0.5 v/v) .
-
Expert Note: The Triethylamine (TEA) is the "tailing suppressor." It masks the acidic silanol sites, allowing the basic amines (like Procaine) to migrate as sharp bands rather than streaks.
-
-
Development: Follow standard development procedures.
-
Visualization:
-
Step 1 (Non-Destructive): View under UV 254 nm.[1] Mark dark quenched spots with a pencil.[1][2]
-
Step 2 (Specific): Dip plate into Ehrlich’s Reagent. Heat gently with a heat gun.
-
Result: Primary amines (Benzocaine, PABA) turn Bright Orange/Yellow . Tertiary amines (if present as impurities) or non-amine aromatics will not stain or stain faintly.
-
Data Interpretation & Expected Values
The following table summarizes typical retention behavior. Note that
| Compound | Structure Note | Method A (Hex/EtOAc 3:1) | Method B (CHCl3/MeOH/TEA) | Ehrlich's Reaction |
| Methyl Anthranilate | Ortho-isomer (Internal H-bond) | 0.65 - 0.70 | 0.85 | Yellow |
| Benzocaine | Para-ester (Exposed polar) | 0.35 - 0.40 | 0.60 | Orange |
| PABA | Free Acid (Highly Polar) | 0.05 - 0.10 | 0.20 | Orange |
| Procaine | Contains tertiary amine tail | 0.00 - 0.05 (Streaks) | 0.45 (Sharp) | Orange |
Operational Workflow Diagram
This workflow ensures data integrity from sample prep to documentation.
Caption: Step-by-step operational workflow for reproducible TLC analysis.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Tailing/Streaking | Interaction between amine and acidic silica. | Add 0.5% Triethylamine or Ammonia to mobile phase. |
| "Smiling" Front | Uneven evaporation; chamber not saturated. | Use filter paper liner; equilibrate chamber for 30 mins. |
| No Spots Visible | Sample too dilute or compound not UV active. | Increase concentration to 20mg/mL; use Iodine vapor if UV fails. |
| Co-elution | Solvents not selective enough. | Switch from Hexane/EtOAc (Method A) to Chloroform/MeOH (Method B). |
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Makowski, N., Schaeffer, M. "Esterification of Benzocaine."[3] Odinity. Available at: [Link] (Accessed Oct 2023).
-
Hinze, W.L., Armstrong, D.W. "Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids." Analytical Letters, 1980. Available at: [Link]
-
National Institute of Standards and Technology (NIST). "Methyl 4-(methylamino)benzoate Properties." NIST WebBook. Available at: [Link]
- Mohamed, A.M., et al. "System suitability of developed TLC-densitometric method for Antipyrine and Benzocaine." RSC Advances, 2015. (Confirming use of ammonia modifiers).
Sources
Troubleshooting & Optimization
Optimizing thermal stability of aminobenzoate salts for storage
To: Research & Development Team From: Senior Application Scientist, Solid-State Chemistry Division Subject: Technical Guide: Optimizing Thermal Stability of Aminobenzoate Salts
Introduction: The Stability Paradox
Aminobenzoate salts (e.g., Procaine HCl, PABA salts, Benzocaine derivatives) present a unique "stability paradox" in pharmaceutical development. You are managing two opposing reactive moieties on the same aromatic ring:
-
The Amino Group (-NH₂): Electron-donating, making the ring electron-rich and highly susceptible to oxidative degradation (browning/discoloration).
-
The Carboxylate/Ester Group (-COO⁻/-COOR): Prone to decarboxylation or hydrolysis , processes driven by thermal energy and moisture, often leading to "silent" potency loss without visible changes.
This guide moves beyond basic storage instructions ("Store at 4°C") to provide a mechanistic troubleshooting framework and optimization protocols based on solid-state chemistry principles.
Module 1: Degradation Mechanisms & Diagnostics
Understanding how your molecule breaks down is the first step to stabilization.
The Two Primary Pathways
Figure 1: Divergent degradation pathways for aminobenzoates. Note that oxidation causes visual failure, while decarboxylation causes analytical failure.
Diagnostic Table: What is your sample telling you?
| Symptom | Probable Mechanism | Root Cause Analysis | Corrective Action |
| Pink/Brown Discoloration | Oxidative Coupling | Formation of azo-dimers or quinone-imines. Often catalyzed by trace metals or UV light. | 1. Switch to amber glass (exclude UV).2. Add chelating agent (EDTA) if in solution.3. Purge headspace with N₂. |
| Potency Loss (No Color Change) | Decarboxylation | Thermal stress provided activation energy for CO₂ loss. Common in amorphous phases. | 1. Check crystallinity (Amorphous = lower stability).2. Reduce storage T below Tg (Glass Transition). |
| Caking / Clumping | Hygroscopicity | Moisture uptake lowers the Tg, increasing molecular mobility and accelerating degradation. | 1. Change counter-ion (e.g., from HCl to Mesylate).2. Use desiccants with high capacity (Molecular Sieves). |
| Pressure Buildup in Vial | Decarboxylation | Release of CO₂ gas in a closed system. | CRITICAL SAFETY ISSUE. Vent immediately. Store at -20°C. |
Module 2: Optimization Protocols
To maximize shelf-life, you must engineer the solid state properties.
Counter-ion Selection Strategy
The counter-ion is not just a spectator; it dictates the lattice energy and hygroscopicity.
-
The Rule of Lattice Energy: Higher melting point (Tm) salts generally exhibit better thermal stability against decarboxylation.
-
The Hydrophobicity Factor: Avoid highly hygroscopic counter-ions (like some amorphous hydrochlorides) which absorb water. Water acts as a plasticizer, lowering the glass transition temperature (Tg) and facilitating degradation.
Recommended Protocol: Counter-ion Screening
-
Synthesize salt variants: Hydrochloride (Standard), Mesylate (often higher Tm), Tosylate (hydrophobic).
-
Perform Dynamic Vapor Sorption (DVS) . Reject salts showing >2% mass gain at 60% RH.
-
Perform TGA (Thermogravimetric Analysis) . Identify the onset of weight loss (decarboxylation). Select the salt with the highest onset temperature.
Polymorph Control (The PABA Case Study)
Aminobenzoic acid derivatives often exhibit polymorphism.[1]
-
Example: PABA exists as Form
(needles) and Form (prisms).[1] -
Risk:[2] Form
is thermodynamically stable below ~25°C. Storing Form at cool temperatures can induce a phase transition, potentially expelling crystal water or altering solubility. -
Action: Use DSC (Differential Scanning Calorimetry) to confirm you have the stable polymorph for your intended storage temperature.
Module 3: Accelerated Stability Testing Workflow
Do not rely on standard "shelf" observation. Use this stress-test workflow to predict failure.
Figure 2: Accelerated stability testing workflow compliant with ICH Q1A(R2) principles.
Protocol Steps:
-
Sample Prep: Weigh 500mg of salt into open glass vials (for oxidative/humidity stress) and closed vials (for thermal stress).
-
Conditions:
-
Thermal: 60°C (Aggressive screening).
-
Humidity: 40°C / 75% RH (Standard Accelerated).
-
Photostability: Exposure to 1.2 million lux hours (cool white fluorescent).
-
-
Analysis: Dissolve and analyze via HPLC. Look for:
-
Aniline peak: Indicates decarboxylation.[3]
-
High RRT peaks: Indicates oxidative dimers.
-
Module 4: Frequently Asked Questions (FAQs)
Q: My aminobenzoate salt is turning yellow even in the freezer (-20°C). Why? A: This is likely photodegradation or oxidation rather than thermal degradation. Freezers are not always dark (opening/closing), and standard polyethylene bags are permeable to oxygen.
-
Fix: Use foil-laminated bags (Alu/Alu blisters) which provide a total light and oxygen barrier.
Q: Can I use antioxidants in the solid state? A: Yes, but mixing efficiency is key. Co-processing (e.g., spray drying) the salt with an antioxidant like Sodium Metabisulfite or Ascorbic Acid is more effective than simple physical blending. However, be aware that sulfites can react with amines (Maillard-type reactions) under certain conditions; EDTA is often safer for preventing metal-catalyzed oxidation.
Q: Does pH matter for a solid salt? A: Yes, the concept of "pH of the micro-environment" applies. If your salt is formed with a weak acid/base, surface moisture can create a localized pH layer.
-
Rule: Aminobenzoates are most stable at neutral to slightly alkaline pH. Strongly acidic micro-environments accelerate decarboxylation. Ensure your salt stoichiometry is 1:1 and no excess acid is present in the crystal lattice.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Conference on Harmonisation. Link
-
Guerrieri, P., et al. (2010). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine.[8][9] Journal of Pharmaceutical Sciences.[10] (Demonstrates the critical link between counter-ion selection and hydrolysis/decarboxylation rates). Link
-
Sullivan, R.A., et al. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design.[1][11] (Details the alpha/beta polymorph stability zones). Link
-
Waterman, K.C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[7] (Comprehensive review on antioxidant strategies for amine-containing drugs). Link
Sources
- 1. Polymorphism and Crystallization of p-Aminobenzoic Acid [diva-portal.org]
- 2. academic.oup.com [academic.oup.com]
- 3. akjournals.com [akjournals.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Effect of counterions on the properties of amorphous atorvastatin salts [academia.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Overcoming Hygroscopicity in 2-methoxyethyl 4-aminobenzoate Oxalate Powder
Welcome to the technical support guide for 2-methoxyethyl 4-aminobenzoate oxalate. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this powder. Moisture uptake can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs), leading to issues with stability, handling, and experimental reproducibility.[][2][3] This guide provides actionable FAQs, in-depth troubleshooting protocols, and proactive strategies to ensure the integrity of your material and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: I just opened a new container of 2-methoxyethyl 4-aminobenzoate oxalate, and the powder is already clumpy and difficult to weigh accurately. What is happening?
A: This is a classic sign of moisture absorption due to the powder's inherent hygroscopicity. Hygroscopicity is the tendency of a substance to attract and absorb water vapor from the surrounding atmosphere.[4][5] When polar functional groups in the molecule (such as the ester, amine, and oxalate moieties) interact with ambient water molecules, it can lead to physical changes like clumping, caking, and reduced flowability, making precise handling difficult.[2][6]
Q2: What are the immediate steps I should take to protect my sample from further moisture damage?
A: To prevent further degradation, you must immediately isolate the powder from ambient air.
-
Seal the Container: Tightly close the original container immediately after dispensing.
-
Use a Desiccator: Place the sealed container inside a desiccator containing an active desiccant like silica gel, anhydrous calcium sulfate, or molecular sieves. Ensure the desiccant is not saturated (it should be blue if it contains a color indicator).
-
Inert Gas Purge: For highly sensitive applications, consider purging the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.
Q3: Beyond physical clumping, how can moisture absorption affect the chemical integrity and performance of my compound?
A: Moisture can have severe consequences on the chemical stability and performance of the API.[]
-
Chemical Degradation: The primary risk is hydrolysis of the ester linkage in the 2-methoxyethyl 4-aminobenzoate molecule, which would break the compound down into its constituent acid and alcohol, rendering it inactive.
-
Solid-State Transitions: Absorbed water can induce changes in the material's crystal structure (polymorphism) or trigger a transition from a stable crystalline form to a less stable amorphous state, which can alter solubility and bioavailability.[]
-
Processing Issues: In a drug development context, increased moisture content drastically affects downstream processing, such as powder flow during tablet compression or capsule filling, leading to inconsistencies in dosage and product quality.[2][7]
Q4: What are the ideal storage and handling conditions for this powder?
A: Strict environmental control is non-negotiable. The following conditions are recommended to maintain the powder's integrity.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Handling Relative Humidity (RH) | < 40% RH | Minimizes moisture uptake during active weighing and experimentation. A glove box or a controlled humidity chamber is highly recommended.[6] |
| Long-Term Storage RH | < 20% RH | Ensures long-term stability by creating a significant moisture gradient that prevents water from adsorbing onto the powder surface. |
| Storage Temperature | Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) | Stable temperatures are crucial. If refrigerating, ensure the container is hermetically sealed and allowed to warm to ambient temperature before opening to prevent condensation. |
| Packaging | Tightly sealed, amber glass or HDPE bottles with moisture-barrier liners. | Provides a physical barrier against moisture and light. Always include a desiccant pack inside the secondary containment.[6][7] |
Section 2: In-Depth Troubleshooting & Analytical Protocols
When hygroscopicity-related issues have already occurred, a systematic approach is needed to quantify the problem and remediate the material if possible.
Guide 1: How to Quantify Moisture Content and Classify Hygroscopicity
Rationale: Before attempting to use or remediate a compromised sample, it is critical to determine the extent of moisture absorption. This data informs whether the material is salvageable and helps in refining future handling protocols. The two primary methods for this are Karl Fischer Titration for absolute water content and Dynamic Vapor Sorption for characterizing hygroscopic behavior.
Protocol: Karl Fischer (KF) Titration for Water Content Determination This method provides a highly accurate and precise measurement of the water content in the sample.[]
-
System Preparation: Ensure the KF titrator is properly calibrated and the solvent (e.g., anhydrous methanol) is dry.
-
Sample Preparation: In a low-humidity environment (glove box), accurately weigh approximately 50-100 mg of the powder.
-
Titration: Quickly transfer the sample into the titration vessel.
-
Analysis: The instrument will titrate the sample with the KF reagent until all water has reacted. The result is typically expressed as a percentage of water by weight (% w/w).
-
Interpretation: Compare the result to the material's specification sheet. A significant increase from the initial value confirms moisture uptake.
Protocol: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling DVS analysis exposes a sample to varying levels of RH at a constant temperature, measuring the corresponding change in mass to create a moisture sorption-desorption isotherm.[8] This profile is the definitive way to characterize a material's hygroscopic nature.
-
Sample Preparation: Place 5-10 mg of the powder onto the DVS sample pan.
-
Drying Step: Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) until the mass stabilizes. This establishes the initial dry weight.
-
Sorption Phase: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, the system waits for the sample mass to reach equilibrium before proceeding.
-
Desorption Phase: Once 90% RH is reached, the RH is decreased in the same stepwise manner back to 0% RH.
-
Data Analysis: The resulting isotherm plot (mass change vs. RH) reveals the critical humidity points where the material begins to absorb significant amounts of water. This data can be used to classify the material according to the European Pharmacopoeia or other standards.
Table: Hygroscopicity Classification Based on the mass increase after storage at 25°C and 80% RH for 24 hours.
| Classification | Mass Increase (% w/w) | Description |
| Non-hygroscopic | < 0.2% | Essentially no moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor moisture uptake, requires controlled storage. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake, requires stringent handling. |
| Very hygroscopic | ≥ 15% | Absorbs substantial moisture, extremely difficult to handle without a controlled environment. |
Guide 2: Protocol for Re-drying a Compromised Powder Sample
Rationale: If a powder has absorbed a small to moderate amount of moisture, it may be possible to re-dry it. However, this must be done with extreme caution, as excessive heat can cause chemical degradation or change the solid form. This procedure requires subsequent analytical validation (e.g., HPLC for purity, DSC for thermal properties) to confirm the material's integrity.
-
Select Method: A vacuum oven is the preferred method as it allows for drying at lower temperatures, reducing the risk of thermal degradation.
-
Sample Preparation: Spread the clumped powder in a thin, even layer on a clean glass or stainless-steel tray.
-
Drying Conditions: Place the tray in a vacuum oven. Start with a mild temperature (e.g., 35-40°C) under a high vacuum (<10 mbar).
-
Monitor: Dry for 12-24 hours. The goal is to gently remove adsorbed water without altering the compound.
-
Post-Drying Analysis: After drying, immediately perform Karl Fischer titration to confirm the final water content and use HPLC or another suitable method to check for any degradation products.
Section 3: Proactive Mitigation Strategies & Advanced Handling
The most effective way to deal with hygroscopicity is to prevent moisture absorption from the outset through robust handling protocols and strategic formulation choices.
Workflow: Decision-Making for Handling 2-methoxyethyl 4-aminobenzoate oxalate
This workflow diagram provides a logical path for handling the powder from receipt to use, ensuring that appropriate measures are taken based on the material's state.
Sources
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Technical Support Center: Resolution of Peak Tailing in HPLC Analysis of Aminobenzoate Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of aminobenzoate salts. Peak tailing, a common chromatographic problem, can compromise analytical accuracy and precision. This resource provides a structured approach to troubleshooting, offering in-depth explanations, actionable protocols, and illustrative diagrams to empower you to resolve these challenges effectively.
Understanding the "Why": The Root Causes of Peak Tailing for Aminobenzoate Salts
Peak tailing is primarily caused by secondary interactions between the analyte and the stationary phase, which leads to a non-ideal elution profile.[1] For aminobenzoate salts, which are basic compounds, the most prevalent issues stem from interactions with the silica-based stationary phases commonly used in reversed-phase HPLC.
The Culprits: A Closer Look
-
Residual Silanol Groups: The surface of silica-based columns is populated with silanol groups (Si-OH).[2] Even after chemical modification to create stationary phases like C18, unreacted residual silanols remain.[3][4] These silanol groups are acidic and can become ionized (negatively charged) at mobile phase pH values above their pKa (typically around 3.8-4.2).[5][6] The basic amine functional group of aminobenzoate salts can become protonated (positively charged), leading to a strong electrostatic interaction with the ionized silanols.[1] This secondary retention mechanism is a major cause of peak tailing.[7][8]
-
Mobile Phase pH and Analyte Ionization: The pH of the mobile phase plays a critical role in the ionization state of both the aminobenzoate analyte and the residual silanols.[9][10] If the mobile phase pH is close to the pKa of the aminobenzoate, a mixture of ionized and unionized forms of the analyte will exist, leading to peak distortion and tailing.[11]
-
Metal Contamination: Trace metal impurities, such as iron or aluminum, within the silica matrix of the column or leached from HPLC system components can create active sites.[12] These metal ions can chelate with the aminobenzoate analytes, which possess electron-donating groups, causing peak tailing.[13][14]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[12][15]
Visualizing the Problem: Mechanism of Silanol Interaction
Caption: Interaction between protonated aminobenzoate and ionized silanol groups.
Troubleshooting Guide: A Systematic Approach
This section provides a logical workflow to diagnose and resolve peak tailing issues. Start with the most common and easiest-to-address causes first.
Step 1: Evaluate the Mobile Phase
The mobile phase composition is often the first and most effective area to optimize.
Protocol 1: Methodical Adjustment of Mobile Phase pH
Rationale: Controlling the ionization of both the analyte and the silanol groups is paramount. For basic compounds like aminobenzoate salts, lowering the mobile phase pH suppresses the ionization of residual silanol groups, minimizing secondary interactions.[1]
Procedure:
-
Determine the pKa of your aminobenzoate salt analyte.
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. This ensures the analyte is fully protonated and in a single ionic state. A common starting point is a pH between 2.5 and 3.5.
-
Use a suitable buffer to maintain a stable pH throughout the analysis.[16] Phosphate buffers are effective but are not MS-compatible.[17] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[17]
-
Ensure adequate buffer concentration, typically between 10-50 mM, to provide sufficient buffering capacity.[17]
Protocol 2: Incorporate Mobile Phase Additives
Rationale: Additives can compete with the analyte for active sites on the stationary phase or form neutral pairs with the analyte, reducing unwanted interactions.
Procedure:
-
Triethylamine (TEA): Add a small concentration of a competing base, like TEA (0.1-0.5% v/v), to the mobile phase. TEA is a strong competitor for acidic silanol groups and can effectively mask them.[2]
-
Ion-Pairing Reagents: For more challenging separations, consider using an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%).[7] TFA can form an ion pair with the protonated aminobenzoate, rendering it more hydrophobic and less likely to interact with silanols. Keep in mind that ion-pairing reagents can sometimes be difficult to remove from the column.[18]
Step 2: Assess the Column and Hardware
If mobile phase optimization does not resolve the issue, the problem may lie with the column or other hardware components.
Protocol 3: Column Evaluation and Selection
Rationale: The choice of stationary phase chemistry can significantly impact peak shape for basic compounds.
Procedure:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a reduced number of accessible residual silanols.[4][19] This is a primary strategy to improve peak shape for basic analytes.
-
Consider Alternative Stationary Phases:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can help shield the residual silanols.
-
Phenyl Columns: The pi-pi interactions offered by phenyl stationary phases can provide alternative selectivity for aromatic compounds like aminobenzoates.[20]
-
Polymer-Based Columns: These columns lack silanol groups and can be an excellent option for separating basic compounds, though they may offer different selectivity and efficiency.
-
-
Check for Column Contamination: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent. If metal contamination is suspected, washing with a chelating agent like EDTA may be effective.[21]
-
Inspect for Voids: A void at the column inlet can cause peak distortion.[22] If a void is suspected, the column may need to be replaced.
Troubleshooting Logic Flow
Caption: A systematic workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why does my aminobenzoate peak tail even at a low mobile phase pH?
A1: While a low pH is generally effective, other factors could be at play. Metal contamination in the column or HPLC system can cause chelation and subsequent peak tailing, even under acidic conditions.[13] Also, consider the possibility of column overload. If the sample concentration is too high, it can lead to peak asymmetry.
Q2: Will increasing the buffer concentration always improve peak shape?
A2: Not necessarily. While an adequate buffer concentration (typically 10-50 mM) is crucial for maintaining a stable pH, an excessively high concentration can sometimes lead to other issues, such as precipitation in the presence of high organic solvent percentages.[17] It's a matter of finding the optimal concentration for your specific method.
Q3: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?
A3: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different properties that can affect their interaction with the stationary phase and the analyte. It is worth experimenting with both to see which provides better peak symmetry for your aminobenzoate salt.
Q4: I'm using an end-capped column, but still see tailing. Why?
A4: End-capping significantly reduces but does not completely eliminate all residual silanols due to steric hindrance during the manufacturing process.[1] Therefore, some secondary interactions can still occur. In such cases, optimizing the mobile phase pH and considering additives remains important.
Q5: Are there any alternatives to silica-based columns for analyzing aminobenzoate salts?
A5: Yes, porous graphitic carbon (PGC) columns or polymer-based columns are excellent alternatives as they do not have the issue of residual silanols.[23] They offer a different selectivity and can be particularly useful for highly basic compounds that are challenging to analyze on silica-based phases.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 (or 2 units below analyte pKa) | Suppresses silanol ionization, ensures consistent analyte protonation.[1] |
| Buffer Concentration | 10 - 50 mM | Provides adequate pH stability.[17] |
| Competing Base (TEA) | 0.1 - 0.5% (v/v) | Masks active silanol sites.[2] |
| Ion-Pairing Reagent (TFA) | ~0.1% (v/v) | Forms a neutral ion-pair with the analyte, reducing silanol interaction.[7] |
References
- HPLC Troubleshooting Guide. (n.d.). Scion Instruments.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex.
- Basic Analytes and the Benefits of Modified Silica Supports in Reversed-Phase Liquid Chromatography. (n.d.). Phenomenex.
- Determination of p-Aminobenzoic and Salicyclic Acid Salts in Pharmaceuticals by High Performance Liquid Chromatography. (2006). Journal of Liquid Chromatography, 10(5).
- The Importance of HPLC Mobile Phase Additives & Buffers. (n.d.). MAC-MOD Analytical.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- Reasons for Peak Tailing of HPLC Column. (2025). Hawach.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- Separation of Ethyl 3-aminobenzoate methanesulfonic acid salt on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek.
- Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. (n.d.). PubMed.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International.
- Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. (n.d.). PubMed.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. (2025). ResearchGate.
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- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020). PubMed.
- Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. (n.d.).
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin.
- Ion-Pair Reagents for HPLC. (n.d.). Tokyo Chemical Industry.
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- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news.
- Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions.
- Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials.
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- Ion-Pairing Agents | HPLC. (2024). Mason Technology.
- HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography.
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- Importance of ion pair reagents on reverse phase HPLC. (2018). Pharmaguideline Forum.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
- Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho.
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- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
- HPLC conditions for basic compound? (2002). Chromatography Forum.
- Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. (n.d.). ResearchGate.
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- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). PMC.
- HPLC and UHPLC Column Selection Guide. (n.d.). Sigma-Aldrich.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018).
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzamides. (n.d.). Benchchem.
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- The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025). YouTube.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-Methoxyethyl 4-Aminobenzoate Oxalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation and purity assessment of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-methoxyethyl 4-aminobenzoate oxalate, a local anesthetic agent. By comparing its spectral features with those of related compounds such as benzocaine, procaine, and lidocaine, we aim to equip researchers with the expertise to confidently interpret these spectra, understand the subtle nuances that influence chemical shifts, and apply this knowledge to their own analytical challenges.
The Structural Significance of ¹H NMR in Drug Analysis
¹H NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of each proton.[1] The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal offer a wealth of information about the electronic environment, neighboring protons, and the relative number of protons, respectively. For drug molecules, this technique is indispensable for confirming identity, detecting impurities, and understanding molecular interactions.
Interpreting the ¹H NMR Spectrum of 2-Methoxyethyl 4-Aminobenzoate Oxalate
The structure of 2-methoxyethyl 4-aminobenzoate oxalate presents several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The presence of the oxalate counter-ion can influence the chemical shifts of nearby protons, particularly the amine protons, due to salt formation and potential hydrogen bonding interactions.
Below is a detailed breakdown of the expected ¹H NMR signals for 2-methoxyethyl 4-aminobenzoate oxalate, typically recorded in a solvent like DMSO-d₆, which is capable of dissolving the salt and avoiding the exchange of labile protons.
Aromatic Region (δ 6.5 - 8.0 ppm)
The 4-aminobenzoate moiety contains a para-substituted benzene ring. This substitution pattern results in two sets of chemically equivalent protons, appearing as two distinct doublets.
-
H-c & H-c' (δ ~7.6-7.8 ppm): These protons are ortho to the ester group, an electron-withdrawing group, which deshields them and shifts them downfield. They will appear as a doublet due to coupling with the adjacent H-b protons.
-
H-b & H-b' (δ ~6.5-6.7 ppm): These protons are ortho to the amino group (-NH₂), an electron-donating group, which shields them and shifts them upfield. They will also appear as a doublet due to coupling with the H-c protons.
-
-NH₂ Protons (variable, ~5.9 ppm): The chemical shift of the amino protons can be highly variable and is influenced by solvent, concentration, and temperature. In the presence of the oxalate counter-ion, these protons are expected to be part of an ammonium oxalate salt, leading to a downfield shift and potential broadening of the signal.
Aliphatic Region (δ 3.0 - 4.5 ppm)
The 2-methoxyethyl side chain gives rise to three distinct signals.
-
H-d (δ ~4.2-4.4 ppm): These methylene protons are adjacent to the ester oxygen, which strongly deshields them, resulting in a downfield chemical shift. They will likely appear as a triplet, being coupled to the adjacent H-e methylene protons.
-
H-e (δ ~3.6-3.8 ppm): These methylene protons are adjacent to both the ether oxygen and the H-d methylene group. They will also be deshielded and are expected to appear as a triplet due to coupling with the H-d protons.
-
H-f (δ ~3.3 ppm): This methyl group is attached to the ether oxygen, causing a characteristic downfield shift. It will appear as a sharp singlet as there are no adjacent protons to couple with.
The oxalate counter-ion itself does not have any protons and therefore will not produce a signal in the ¹H NMR spectrum. However, its presence is inferred from the shifts of the aminobenzoate protons, particularly the amine group.
Comparative Spectral Analysis
A comparative analysis with other local anesthetics highlights the unique spectral features of 2-methoxyethyl 4-aminobenzoate oxalate and provides a valuable reference for spectral interpretation.
2-Methoxyethyl 4-Aminobenzoate Oxalate vs. Benzocaine
Benzocaine (ethyl 4-aminobenzoate) is a close structural analog. The primary difference lies in the ester side chain.
-
Aromatic Region: The aromatic signals for both compounds will be very similar, exhibiting two doublets characteristic of a 1,4-disubstituted benzene ring.
-
Aliphatic Region: This is where the key difference is observed. Benzocaine shows a quartet around 4.2 ppm (for the -OCH₂- group) and a triplet around 1.3 ppm (for the -CH₃ group) of the ethyl ester. In contrast, 2-methoxyethyl 4-aminobenzoate will display the two triplets and a singlet of the methoxyethyl group as described above.
2-Methoxyethyl 4-Aminobenzoate Oxalate vs. Procaine
Procaine features a diethylaminoethyl ester of 4-aminobenzoic acid.
-
Aromatic Region: The aromatic signals are again very similar due to the common 4-aminobenzoate core.[2]
-
Aliphatic Region: Procaine's spectrum is more complex in this region. It will show signals for the two methylene groups of the ethyl ester chain and the two ethyl groups on the tertiary amine, typically appearing as overlapping triplets and quartets.[2] This is a clear distinction from the simpler pattern of the 2-methoxyethyl group.
2-Methoxyethyl 4-Aminobenzoate Oxalate vs. Lidocaine
Lidocaine is structurally different, being an amide rather than an ester and having a substituted aniline ring.
-
Aromatic Region: Lidocaine's aromatic region will show a more complex pattern due to the 2,6-dimethylphenyl group.[3][4][5]
-
Aliphatic Region: The aliphatic region of lidocaine's spectrum is characterized by signals for the diethylamino group and the methylene group of the amide linkage, as well as the two methyl groups on the aromatic ring.[3][4][5]
Data Summary
| Compound | Aromatic Protons (δ ppm) | Aliphatic Protons (δ ppm) | Key Differentiating Features |
| 2-Methoxyethyl 4-Aminobenzoate Oxalate (Predicted) | ~7.7 (d, 2H), ~6.6 (d, 2H) | ~4.3 (t, 2H), ~3.7 (t, 2H), ~3.3 (s, 3H) | Presence of two triplets and a singlet for the 2-methoxyethyl group. |
| Benzocaine [1][6][7][8][9] | ~7.8 (d, 2H), ~6.6 (d, 2H) | ~4.3 (q, 2H), ~1.3 (t, 3H) | Quartet and triplet signals of the ethyl ester group. |
| Procaine [2][10] | ~7.8 (d, 2H), ~6.6 (d, 2H) | ~4.3 (t, 2H), ~3.0 (t, 2H), ~2.7 (q, 4H), ~1.1 (t, 6H) | Complex pattern for the diethylaminoethyl group. |
| Lidocaine [3][4][5][11] | ~7.0-7.2 (m, 3H) | ~3.6 (s, 2H), ~2.6 (q, 4H), ~2.2 (s, 6H), ~1.1 (t, 6H) | Amide structure and substituted aniline ring lead to a distinct spectrum. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Obtaining a clean and well-resolved ¹H NMR spectrum is paramount for accurate interpretation. The following protocol outlines the key steps for preparing a sample of an organic salt like 2-methoxyethyl 4-aminobenzoate oxalate.
Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent for ¹H NMR analysis.
Materials:
-
2-methoxyethyl 4-aminobenzoate oxalate (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter, clean and dry)[12]
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial. For ¹H NMR, this concentration is generally sufficient.[12]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[12][13][14] DMSO-d₆ is a good choice for organic salts due to its high polarity and ability to form hydrogen bonds, which can help in solubilizing the compound and resolving exchangeable protons.
-
Dissolution: Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.[12]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[15]
-
Sample Height: Ensure the final sample height in the NMR tube is between 4-5 cm to be within the active volume of the NMR probe.[12]
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Visualizing Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of 2-methoxyethyl 4-aminobenzoate and highlights the protons corresponding to the expected ¹H NMR signals.
Caption: Structure of 2-methoxyethyl 4-aminobenzoate with proton assignments.
Conclusion
The ¹H NMR spectrum of 2-methoxyethyl 4-aminobenzoate oxalate provides a clear and unambiguous fingerprint for its structural verification. By understanding the influence of the aromatic ring, the ester, and the methoxyethyl functionalities on the proton chemical shifts, researchers can confidently assign the observed signals. Furthermore, a comparative analysis with other common local anesthetics like benzocaine, procaine, and lidocaine reveals the distinct spectral features that arise from subtle structural modifications. This guide serves as a practical resource for scientists engaged in the synthesis, quality control, and development of pharmaceutical compounds, enabling them to leverage the full power of ¹H NMR spectroscopy in their work.
References
- How Many NMR Signals in Procaine? - benzocaine. (2025, September 11).
- Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. (2024, September 23).
-
PubChem. (n.d.). Benzocaine. National Center for Biotechnology Information. Retrieved from [Link]
-
Figshare. (2020, December 8). 1H-NMR spectrum of the substance benzocaine solubilized in CDCl3. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000080). Retrieved from [Link]
-
AZoM. (2014, September 15). An Introduction to NMR on Lidocaine Molecules. Retrieved from [Link]
-
Magritek. (n.d.). Lidocaine. Retrieved from [Link]
-
All About Drugs. (2014, November 27). LIDOCAINE SPECTRAL VISIT. Retrieved from [Link]
- Kadioglu, Y., Atila, A., Serdar Gultekin, M., & Alcan Alp, N. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iran J Pharm Res, 12(4), e125757.
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Comparative Solubility & Stability Profiling: Aminobenzoate Salts vs. Free Esters
Executive Summary
In the development of local anesthetics and topical formulations, the choice between an aminobenzoate salt (e.g., Procaine HCl, Tetracaine HCl) and its free ester form (e.g., Procaine Base, Benzocaine) is a critical decision point that dictates bioavailability, shelf-life, and manufacturing complexity.
While salts are conventionally selected for their superior aqueous solubility, this guide elucidates the "Solubility-Permeability Paradox." Our data indicates that while hydrochloride salts enhance aqueous solubility by orders of magnitude (up to 1000x), they suffer from accelerated hydrolytic degradation and poor membrane permeability compared to their free ester counterparts. This guide provides a comparative technical analysis to assist formulation scientists in selecting the optimal form based on the target delivery vehicle (aqueous injection vs. lipid-based topical).
Theoretical Framework: The Ionic Equilibrium
To understand solubility behavior, we must look beyond simple "like dissolves like" heuristics and examine the ionization equilibrium governed by the Henderson-Hasselbalch equation.
Most aminobenzoate anesthetics (excluding Benzocaine) possess a tertiary amine tail. This functional group allows the molecule to exist in two distinct thermodynamic states depending on the pH of the environment:
-
The Free Ester (Base): Uncharged, lipophilic, low aqueous solubility. Crosses biological membranes easily.
-
The Salt (Cationic): Protonated, hydrophilic, high aqueous solubility. Cannot cross lipid membranes passively.
Mechanism of pH-Dependent Solubility
The following diagram illustrates the equilibrium shift for a typical tertiary amine local anesthetic (e.g., Procaine) in solution.
Figure 1: The pH-dependent solubility and transport mechanism of aminobenzoate anesthetics. Note that only the unionized base can permeate the membrane, but the ionized salt is required for high aqueous loading.
Comparative Physicochemical Data
The following data aggregates experimental values for three representative aminobenzoates. Note the distinct behavior of Benzocaine, which lacks a tertiary amine and thus does not form stable salts at physiological pH.
Table 1: Solubility and pKa Profiles
| Compound | Form | pKa (Amine) | Aqueous Solubility (25°C) | LogP (Octanol/Water) | Primary Application |
| Procaine | Free Base | 8.9 | ~1.2 mg/mL | 2.14 | Oily suspensions |
| Procaine | HCl Salt | 8.9 | > 500 mg/mL | -0.1 (Ionized) | Injectables |
| Tetracaine | Free Base | 8.4 | ~0.15 mg/mL | 3.51 | Topical creams |
| Tetracaine | HCl Salt | 8.4 | > 100 mg/mL | 0.6 (Ionized) | Ophthalmic drops |
| Benzocaine | Free Base | ~2.5* | 0.4 mg/mL | 1.86 | Mucosal gels |
*Note: Benzocaine's amine is aromatic (aniline derivative) and extremely weak. It does not protonate significantly at physiological pH, rendering "Benzocaine HCl" unstable in water.
Experimental Protocol: Determination of Intrinsic Solubility
Protocol Highlights (Why we do it this way):
-
Temperature Control: Solubility is thermodynamic. A fluctuation of 1°C can alter results by 5-10%. We use a water bath at 25.0 ± 0.1°C.
-
pH Monitoring: As shown in Figure 1, pH dictates the ratio of salt to base. We must measure pH after equilibrium, not just of the starting buffer.
Workflow Diagram
Figure 2: Modified OECD 105 Shake-Flask workflow for determining equilibrium solubility.
Step-by-Step Methodology
-
Preparation: Weigh 200 mg of the aminobenzoate (Salt or Base) into a 50 mL Erlenmeyer flask. Add 10 mL of the solvent (distilled water or phosphate buffer pH 7.4).
-
Agitation: Seal the flask and place it in a shaking water bath at 25°C. Agitate at 100 rpm for 24 hours.
-
Equilibration: Turn off the shaker and allow the solids to settle for 24 hours. Critical Step: This prevents the sampling of suspended micro-particles which would artificially inflate solubility readings.
-
Sampling: Withdraw 1 mL of the supernatant using a glass syringe.
-
Note: Avoid nylon filters as aminobenzoates can adsorb to them. Use PVDF or centrifugation (10,000 rpm for 10 min).
-
-
Quantification: Dilute the sample with mobile phase and inject into HPLC (C18 column, Acetonitrile:Buffer mobile phase). Detect at 254 nm (the aromatic ring absorption max).
Critical Analysis: The Stability Trade-off
While salts offer superior solubility, they introduce a significant stability risk: Hydrolysis .
The ester bond connecting the aromatic ring to the amine tail is susceptible to hydrolytic cleavage.
-
Reaction: Procaine + H₂O → p-Aminobenzoic Acid (PABA) + Diethylaminoethanol.
-
Catalysis: This reaction is acid-catalyzed and base-catalyzed.[1]
-
The Salt Problem: Dissolving Procaine HCl in water creates an acidic solution (pH ~5.0) due to the weak base/strong acid salt nature. This intrinsic acidity can autocatalytically accelerate the hydrolysis of the ester bond during shelf storage.
Recommendation: For aqueous formulations of salts, buffering to a neutral pH (6.0-7.0) is essential to minimize hydrolysis, but one must be careful not to exceed the pKa, or the free base will precipitate (Salt Disproportionation).
Conclusion & Application Guide
-
Choose the HCl Salt when:
-
Developing an aqueous injection (IV/IM).
-
Formulating ophthalmic solutions (requires complete dissolution).
-
Rapid onset is required (fast diffusion through aqueous extracellular fluid).
-
-
Choose the Free Base when:
-
Developing a topical ointment, cream, or patch (needs to cross the stratum corneum).
-
Formulating in oil or lipid carriers.
-
Longer duration of action is desired (slow release from the vehicle).
-
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[2] Test No. 105: Water Solubility.[3] Organization for Economic Cooperation and Development.[4] Link
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Data verified via PubChem). Link
-
Mazzo, D. J., et al. (1985). Compatibility and stability of local anesthetics.[5][6][7] Journal of Pharmaceutical Sciences. (Discussion on ester hydrolysis mechanisms).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pH-partition hypothesis and pKa values). Link
Sources
- 1. youtube.com [youtube.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. oecd.org [oecd.org]
- 4. filab.fr [filab.fr]
- 5. Procaine CAS 59-46-1 and Procaine Hydrochloride or Procaine HCL CAS 51-05-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. What is Procaine hydrochloride?_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
